3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-5-8-2-1-3-9(4-8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMARTMRQXXMTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile?
Topic: 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Chemical Identity & Structural Significance[1][2]
This compound is a specialized synthetic intermediate and pharmacophore scaffold used primarily in medicinal chemistry. It belongs to the class of N-substituted hydantoins , serving as a critical building block in the development of non-steroidal androgen receptor (AR) antagonists, aromatase inhibitors, and anticonvulsants.
Structurally, it represents a bioisosteric hybrid, linking a polar hydantoin (2,5-dioxoimidazolidine) ring to a lipophilic 3-cyanophenyl moiety via a methylene spacer.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance |
| IUPAC Name | This compound | Official Nomenclature |
| Molecular Formula | C₁₁H₉N₃O₂ | Stoichiometry |
| Molecular Weight | 215.21 g/mol | Fragment-Based Drug Discovery (FBDD) |
| LogP | ~0.8 - 1.2 | Lipophilicity (Good membrane permeability) |
| H-Bond Donors | 1 (N3-H of hydantoin) | Receptor binding (H-bond to backbone) |
| H-Bond Acceptors | 3 (2 Carbonyls, 1 Nitrile) | Interaction with active site residues |
| Rotatable Bonds | 2 | Conformational flexibility |
Medicinal Chemistry Applications
This molecule is rarely a final drug product but acts as a high-value chemical probe and intermediate . Its utility stems from two specific design strategies:
A. Bioisosteric Replacement (Aromatase Inhibitors)
The molecule is the hydantoin bioisostere of the triazole intermediate used in Letrozole synthesis.
-
Mechanism: In aromatase inhibitors, the nitrogen-containing heterocycle coordinates with the heme iron of the CYP19A1 enzyme.
-
Rationale: Replacing the triazole (in Letrozole) with a hydantoin alters the electronic profile and hydrogen bonding capability, often used to tune metabolic stability (t1/2) and reduce off-target CYP inhibition.
B. Androgen Receptor (AR) Antagonism
The 3-cyanobenzyl motif is a "privileged structure" in AR antagonists like Enzalutamide and Apalutamide .
-
Role: The nitrile group (CN) acts as a bioisostere for halogens or carbonyls, providing strong dipole interactions within the ligand-binding domain (LBD) of the androgen receptor.
-
Scaffold Utility: Researchers utilize this unsubstituted hydantoin core to establish baseline Structure-Activity Relationships (SAR) before introducing steric bulk (e.g., dimethyl groups) at the C5 position to lock conformation.
Synthetic Protocols
The most robust route for synthesizing this compound is the Regioselective N-Alkylation of hydantoin. Direct condensation (Bucherer-Bergs) is less favored for N-substitution as it typically yields C-substituted products.
Protocol: Base-Promoted N-Alkylation
This protocol prioritizes N1-alkylation over N3-alkylation by exploiting the acidity difference (N3-H pKa ~9.1 vs N1-H pKa >11) and steric control.
Reagents:
-
Hydantoin (1.0 eq)[1]
-
3-(Bromomethyl)benzonitrile (1.1 eq)
-
Potassium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Workflow:
-
Activation: Dissolve Hydantoin (10 mmol) in anhydrous DMF (15 mL). Add
(20 mmol) and stir at 60°C for 30 minutes to generate the ureide anion. -
Alkylation: Dropwise add a solution of 3-(bromomethyl)benzonitrile (11 mmol) in DMF (5 mL) over 20 minutes.
-
Critical Control: Maintain temperature at 60-70°C. Higher temperatures (>100°C) promote thermodynamic N3-alkylation or dialkylation.
-
-
Reaction: Stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product usually appears as a mid-polarity spot.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, dry over
, and recrystallize from Ethanol/Water.
Yield Expectation: 65–80%
Visualization: Synthesis & Structural Logic
Caption: Regioselective synthesis pathway via N-alkylation and downstream medicinal applications.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This serves as a self-validating quality control check.
| Technique | Expected Signal (ppm / Hz) | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 10.8 (s, 1H) | N3-H (Broad singlet, exchangeable). Confirms the hydantoin ring is not dialkylated. |
| δ 7.5 – 7.8 (m, 4H) | Aromatic protons of the benzonitrile ring. | |
| δ 4.6 (s, 2H) | N1-CH₂-Ar . Key diagnostic singlet. If split, check for impurities. | |
| δ 3.9 (s, 2H) | C5-H₂ of hydantoin ring. | |
| IR Spectroscopy | 2230 cm⁻¹ | C≡N stretch (Nitrile). Sharp, distinct peak. |
| 1770 & 1720 cm⁻¹ | C=O stretch . Characteristic doublet for hydantoin imide system. | |
| Mass Spectrometry | m/z 216.07 [M+H]⁺ | Protonated molecular ion (ESI+). |
References
-
Hydantoin Scaffold Review: Meščić, A., & Glavaš-Obrovac, L. (2019). "Recent applications of hydantoin and thiohydantoin in medicinal chemistry." European Journal of Medicinal Chemistry. Link
-
Synthesis Protocol (N-Alkylation): Tanwar, D. K., et al. (2017). "A Simple and Efficient One-Pot Synthesis of Hydantoins." Synlett. Link
-
Benzonitrile Pharmacophore: He, Y., et al. (2008). "Rational design and synthesis of a novel, nonsteroidal androgen receptor antagonist." Journal of Medicinal Chemistry. Link
-
Bioisosterism (Triazole/Hydantoin): Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Sources
Mechanism of action of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
This guide details the mechanism of action (MoA) for 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS: 923191-32-6 for the 2-isomer; 3-isomer is the meta-analog). Based on its chemical structure—a benzonitrile core linked to a hydantoin (imidazolidine-2,4-dione) moiety—this compound functions primarily as a non-steroidal androgen receptor (AR) antagonist and a structural probe for cytochrome P450 inhibition (specifically CYP19A1/Aromatase).
Compound Identity & Pharmacophore Analysis[1][2]
This compound is a synthetic small molecule belonging to the class of N-substituted hydantoins . It serves as a critical structural intermediate and pharmacophore analog for non-steroidal anti-androgens (NSAAs) and aromatase inhibitors.
Chemical Structure Breakdown
| Component | Functionality | Pharmacological Relevance |
| Benzonitrile Core | Electron-withdrawing aryl group | Mimics the steroid A-ring; facilitates |
| Hydantoin Ring | (2,5-Dioxoimidazolidin-1-yl) | Rigid heterocyclic scaffold; mimics the steroid C/D-ring system; provides hydrogen bond donor/acceptor sites (N3-H, C2=O, C4=O). |
| Methylene Linker | -CH2- | Flexible spacer; positions the benzonitrile and hydantoin rings to fit the hydrophobic pocket of the target protein. |
Primary Mechanism: Androgen Receptor (AR) Antagonism
The dominant mechanism of action for this compound is competitive antagonism of the Androgen Receptor (AR) . It acts as a structural congener to established NSAAs like Nilutamide and RU-58841 .
Ligand Binding Domain (LBD) Interaction
The compound binds to the Ligand Binding Domain (LBD) of the AR (specifically Helix 12), competing with endogenous androgens (Dihydrotestosterone [DHT] and Testosterone).
-
Entry: The molecule diffuses into the cytoplasm and enters the hydrophobic ligand-binding pocket of the AR.
-
Binding Mode:
-
The Benzonitrile moiety occupies the space typically reserved for the steroid A-ring (interacting with residues like Arg752 and Gln711).
-
The Hydantoin ring mimics the polar functionality of the steroid D-ring, forming hydrogen bonds with Thr877 and Asn705.
-
-
Conformational Lock: Unlike agonists (DHT), which induce a compact conformation allowing Helix 12 to seal the pocket (agonist conformation), this antagonist sterically hinders Helix 12 folding.
Inhibition of Nuclear Translocation
By preventing the "agonist-induced" conformational change, the compound blocks the following downstream steps:
-
Hsp90 Dissociation: The AR remains complexed with Heat Shock Proteins (Hsp90, Hsp70), preventing nuclear localization signal (NLS) exposure.
-
Dimerization: It inhibits the homodimerization of AR monomers, a prerequisite for DNA binding.
-
Nuclear Entry: The AR-Antagonist complex is largely excluded from the nucleus, leading to proteasomal degradation.
Transcriptional Repression
Even if the complex enters the nucleus, the altered Helix 12 position prevents the recruitment of co-activators (e.g., SRC-1, TIF2) and instead recruits co-repressors (e.g., NCoR), silencing the transcription of Androgen Response Element (ARE)-driven genes (e.g., PSA, TMPRSS2).
Figure 1: Competitive inhibition of Androgen Receptor signaling by the antagonist ligand.
Secondary Mechanism: CYP19A1 (Aromatase) Modulation
While less potent than triazole-based inhibitors (like Letrozole), the benzonitrile motif allows for weak reversible inhibition of Aromatase (CYP19A1) , the enzyme responsible for estrogen biosynthesis.
-
Mechanism: The benzonitrile nitrogen coordinates with the Heme Iron (Fe) in the CYP19A1 active site, while the hydantoin ring occupies the substrate access channel.
-
Effect: Reduces the conversion of Androstenedione to Estrone, potentially creating a dual-hormonal blockade (Anti-Androgen + Anti-Estrogen) useful in hormone-dependent cancers.
Experimental Validation Protocols
To validate the MoA of this compound, the following tiered experimental workflow is recommended.
Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Preparation: Cytosolic fractions from rat ventral prostate or recombinant human AR (LBD).
-
Tracer: Use
-Methyltrienolone (R1881) as the high-affinity radioligand. -
Incubation: Incubate AR + Tracer + Increasing concentrations of Test Compound (
to M) for 18h at 4°C. -
Separation: Remove unbound ligand using dextran-coated charcoal.
-
Analysis: Measure radioactivity via scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Luciferase Reporter Assay (Functional Antagonism)
Objective: Confirm transcriptional repression.
-
Cell Line: MDA-kb2 (Breast cancer cells stably expressing AR and MMTV-Luciferase).
-
Treatment:
-
Vehicle (Control)
-
DHT (0.1 nM) alone (Agonist Control)
-
DHT (0.1 nM) + Test Compound (0.1 - 10
M)
-
-
Readout: Lyse cells after 24h and measure luminescence.
-
Result: A dose-dependent decrease in luminescence indicates functional antagonism.
Mammalian Two-Hybrid Assay (N/C Interaction)
Objective: Prove disruption of Helix 12 folding.
-
Transfection: Cotransfect cells with:
-
VP16-AR-LBD (Ligand Binding Domain fused to activation domain).
-
GAL4-AR-NTD (N-terminal Domain fused to DNA binding domain).
-
GAL4-Luciferase reporter.
-
-
Mechanism: Agonists induce LBD-NTD interaction (N/C interaction), driving Luciferase. Antagonists disrupt this.
-
Result: The compound should not induce Luciferase and should block DHT-induced Luciferase signal.
Synthesis Pathway (Reference)
The synthesis of this compound typically follows a nucleophilic substitution pathway, distinct from the triazole-based Letrozole synthesis.
| Step | Reactants | Reagent/Solvent | Product |
| 1 | 3-(Bromomethyl)benzonitrile + Hydantoin | This compound | |
| 2 | Purification | Recrystallization (EtOH) | Final Crystal Structure |
References
-
Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 324(5928), 787-790. Link
-
Battmann, T., et al. (1994). "In vitro and in vivo pharmacological profile of RU 58841, a novel topical anti-androgen." Journal of Steroid Biochemistry and Molecular Biology, 48(1), 55-60. Link
-
Teutsch, G., et al. (1994). "Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands." Journal of Steroid Biochemistry and Molecular Biology, 48(1), 111-119. Link
-
PubChem Compound Summary. (2025). "2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (Isomer Analog)." National Center for Biotechnology Information. Link
Sources
Methodological & Application
Using 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile as a chemical intermediate in synthesis
Executive Summary
This guide details the synthetic utility of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS 154992-24-2 analog), a bifunctional scaffold combining a meta-substituted benzonitrile with an N1-substituted hydantoin core.
This molecule serves as a critical intermediate in the synthesis of:
-
Bioactive Tetrazoles: Via [3+2] cycloaddition (Sartan-like pharmacophores).
-
Non-Natural Amino Acids: Via hydantoin hydrolysis.[1]
-
Conjugated Arylidene Hydantoins: Via Knoevenagel-type condensation at the active methylene.
This document provides optimized protocols for these transformations, emphasizing chemoselectivity to preserve the hydantoin ring during nitrile manipulation and vice versa.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | This compound |
| Functional Core 1 | Benzonitrile (m-CN): Electron-withdrawing, precursor to amines, acids, and tetrazoles. |
| Functional Core 2 | Hydantoin (Imidazolidine-2,4-dione): N1-substituted.[1] Contains an acidic N3-H (pKa ~8.5) and an active methylene at C5. |
| Molecular Weight | 215.21 g/mol |
| Solubility | Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in water. |
Structural Reactivity Map
The molecule offers three distinct vectors for diversification:
-
Vector A (Nitrile): Susceptible to nucleophilic attack (hydrolysis) or cycloaddition.
-
Vector B (Active Methylene C5): Nucleophilic carbon capable of aldol-type condensations.
-
Vector C (Imide N3-H): Weakly acidic nitrogen, amenable to alkylation.
Application Module A: Synthesis of Bioactive Tetrazoles
Target Audience: Medicinal Chemists (Angiotensin II receptor blockers).
The conversion of the nitrile group to a 5-substituted-1H-tetrazole is a classic bioisosteric replacement for a carboxylic acid, improving metabolic stability and oral bioavailability.
Protocol: Zn(II)-Catalyzed [3+2] Cycloaddition
Rationale: Traditional methods use tributyltin azide (toxic) or strong acids. This protocol uses Zinc Bromide as a Lewis acid catalyst, allowing the reaction to proceed at neutral pH, protecting the sensitive hydantoin ring from hydrolysis.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Sodium Azide (NaN3) (1.5 eq)
-
Catalyst: Zinc Bromide (ZnBr2) (1.0 eq)
-
Solvent: Water/Isopropanol (2:1) or DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the nitrile substrate in 5 mL of solvent.
-
Addition: Add 1.5 mmol (97 mg) of Sodium Azide and 1.0 mmol (225 mg) of Zinc Bromide.
-
Safety Note: Sodium azide is acutely toxic. Avoid contact with acid (forms HN3 gas).
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitrile peak (approx. 2230 cm⁻¹) in IR if available.
-
-
Workup (Critical for Hydantoin Stability):
-
Cool to room temperature.
-
Add 10 mL of 1N HCl slowly (in a fume hood) to convert the zinc-tetrazolate complex to the free tetrazole. Vigorous stirring is required.
-
Note: Do not exceed pH 1. Strong acid heating can hydrolyze the hydantoin.
-
-
Isolation: The product often precipitates as a white solid. Filter and wash with cold water.[2] If no precipitate, extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Recrystallize from Ethanol/Water.
Application Module B: C5-Functionalization (Aldol Condensation)
Target Audience: Drug Discovery (Anticonvulsants, kinase inhibitors).
The methylene group at position 5 (standard numbering) of the hydantoin ring is flanked by a carbonyl and a nitrogen, making it sufficiently acidic for condensation with aromatic aldehydes.
Protocol: Base-Mediated Knoevenagel Condensation
Rationale: This reaction creates an exocyclic double bond, extending conjugation. We use a weak base (piperidine or sodium acetate) to avoid opening the hydantoin ring.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Base: Sodium Acetate (anhydrous) (2.0 eq) or Piperidine (cat.)
-
Solvent: Glacial Acetic Acid
Step-by-Step Procedure:
-
Setup: Combine 1.0 mmol substrate, 1.1 mmol aldehyde, and 2.0 mmol Sodium Acetate in 5 mL Glacial Acetic Acid.
-
Reaction: Reflux at 120°C for 4–8 hours.
-
Observation: The reaction mixture usually darkens or changes color as the conjugated system forms.
-
Quench: Pour the hot reaction mixture onto 20 g of crushed ice.
-
Isolation: The benzylidene derivative will precipitate. Filter and wash with water to remove acetic acid.
-
Validation: 1H NMR will show the disappearance of the hydantoin CH2 singlet (approx. 3.9–4.1 ppm) and the appearance of an olefinic proton singlet (approx. 6.5–7.5 ppm).
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Figure 1: Divergent synthetic pathways for the this compound scaffold.
Troubleshooting & Critical Parameters
Selective Hydrolysis (Nitrile vs. Hydantoin)
A common challenge is hydrolyzing the nitrile to a carboxylic acid without hydrolyzing the hydantoin ring (which opens to form a hydantoic acid derivative).
-
Acidic Hydrolysis (Preferred): 6N HCl, Reflux, 2h. The hydantoin ring is generally more stable to acid than base.
-
Basic Hydrolysis (Avoid): NaOH/H2O will rapidly open the hydantoin ring to form the ureido-acid (R-NH-CO-NH-CH2-COOH).
Analytical Data Reference
For the starting material (this compound):
-
IR (ATR): ~2230 cm⁻¹ (CN stretch), ~1710/1770 cm⁻¹ (Hydantoin C=O doublet).
-
1H NMR (DMSO-d6):
-
δ 10.8 (s, 1H, NH)
-
δ 7.5–7.8 (m, 4H, Ar-H)
-
δ 4.6 (s, 2H, Benzyl-CH2)
-
δ 3.9 (s, 2H, Ring-CH2)
-
References
-
Tetrazole Synthesis via Zinc Catalysis
- Demko, Z. P., & Sharpless, K. B. (2001).
-
Hydantoin Aldol Condensations
- Haslak, Z. P., et al. (2021).
-
General Hydantoin Reactivity
- MeSH Descriptor Data: Hydantoins (Structure and Pharmacology).
-
Nitrile to Tetrazole Methodology (Organic Chemistry Portal)
Disclaimer: This Application Note is for research purposes only. All protocols involves hazardous chemicals (azides, cyanides) and should be performed by trained personnel in a fume hood.
Sources
Application Notes and Protocols for High-Throughput Screening of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile Analogs as Androgen Receptor Modulators
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Consequently, the AR is a well-established therapeutic target. The chemical scaffold of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile is characteristic of non-steroidal antiandrogens, which act by competitively inhibiting the binding of androgens to the AR's ligand-binding domain (LBD). However, the emergence of resistance, often driven by mutations in the LBD or the expression of AR splice variants (AR-Vs) lacking the LBD, such as AR-V7, presents a significant clinical challenge.[2][3][4] This necessitates the discovery of novel AR modulators with alternative mechanisms of action.
This document provides detailed protocols for high-throughput screening (HTS) campaigns designed to identify and characterize novel analogs of this compound as potential AR antagonists. We will describe a primary cell-based reporter assay to assess the functional activity of the compounds on AR-mediated transcription and a secondary biochemical binding assay to confirm direct engagement with the AR LBD. Furthermore, we will touch upon strategies to identify compounds active against constitutively active AR-Vs.
Core Principles of the Screening Cascade
A tiered screening approach is employed to efficiently identify and validate promising compounds. This cascade is designed to minimize false positives and negatives while providing increasingly detailed information about the compound's mechanism of action.
Caption: A typical HTS cascade for drug discovery.
Primary Screening: Cell-Based Androgen Receptor Reporter Assay
This primary assay is a functional, cell-based screen that measures the ability of test compounds to antagonize androgen-induced AR transcriptional activity.[5][6] We will utilize a prostate cancer cell line (e.g., PC-3 or LNCaP) stably transfected with an AR expression vector and a reporter construct containing an androgen-responsive element (ARE) driving the expression of a luciferase gene.
Principle: In the presence of an androgen agonist (e.g., dihydrotestosterone, DHT), the AR translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase reporter gene.[7] Antagonists will compete with DHT, inhibit AR activation, and thus reduce luciferase expression.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| PC-3 or LNCaP cells | ATCC | CRL-1435 / CRL-1740 |
| pGL4.36[luc2P/MMTV/Hygro] Vector | Promega | E1350 |
| pBIND-hAR Vector | (Custom or commercial) | N/A |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 |
| Dihydrotestosterone (DHT) | Sigma-Aldrich | D-073 |
| Bicalutamide (positive control) | Selleck Chemicals | S1190 |
| ONE-Glo Luciferase Assay System | Promega | E6110 |
| 384-well white, clear-bottom assay plates | Corning | 3570 |
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture PC-3 or LNCaP cells in the appropriate growth medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
For the assay, seed 5,000-10,000 cells per well in 50 µL of phenol red-free medium containing 5% charcoal-stripped FBS into 384-well white, clear-bottom plates.
-
Incubate for 24 hours.
-
-
Compound and Control Addition:
-
Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a range of concentrations for dose-response analysis. The final DMSO concentration in the assay should not exceed 0.5%.
-
Add 50 nL of compound solution to the appropriate wells using an acoustic liquid handler or a pin tool.
-
Include the following controls on each plate:
-
Negative Control (0% inhibition): DMSO vehicle.
-
Positive Control (100% inhibition): Bicalutamide (e.g., 10 µM final concentration).
-
Untreated Control: Cells with no compound or DHT.
-
-
-
Agonist Stimulation:
-
Prepare a solution of DHT in assay medium at a concentration that elicits 80% of the maximal response (EC80), previously determined from a dose-response curve.
-
Add 10 µL of the DHT solution to all wells except the untreated controls.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Detection:
-
Equilibrate the plates and the ONE-Glo Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Quality Control
The quality of an HTS assay is paramount for reliable hit identification.[8] The Z'-factor is a statistical parameter used to evaluate the suitability of an HTS assay.[9][10]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|
Where:
-
μ_positive = mean of the positive control (Bicalutamide)
-
μ_negative = mean of the negative control (DMSO)
-
σ_positive = standard deviation of the positive control
-
σ_negative = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[8][9]
Secondary Screening: Fluorescence Polarization (FP) Competitive Binding Assay
This biochemical assay directly measures the binding of test compounds to the AR ligand-binding domain (LBD).[11][12][13] It provides confirmation that the functional effects observed in the primary screen are due to direct interaction with the target.
Principle: A fluorescently labeled androgen tracer binds to the purified AR-LBD, resulting in a high fluorescence polarization signal because the large complex tumbles slowly in solution.[11] When a test compound competes with the tracer for binding to the AR-LBD, the displaced, small fluorescent tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
Caption: Schematic of a competitive fluorescence polarization assay.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human AR-LBD | Thermo Fisher Scientific | PV4480 |
| Fluormone™ AL Green (fluorescent tracer) | Thermo Fisher Scientific | PV4481 |
| AR FP Assay Buffer | Thermo Fisher Scientific | PV4482 |
| 384-well black, low-volume assay plates | Corning | 3676 |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare assay buffer according to the manufacturer's instructions.
-
Dilute the AR-LBD and Fluormone™ AL Green in the assay buffer to the recommended concentrations.
-
-
Compound Addition:
-
Add 50 nL of serially diluted test compounds in DMSO to the wells of a 384-well black plate.
-
Include positive (unlabeled androgen) and negative (DMSO) controls.
-
-
AR-LBD Addition:
-
Add 10 µL of the diluted AR-LBD solution to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Fluorescent Tracer Addition:
-
Add 10 µL of the diluted Fluormone™ AL Green solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis
The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the compound concentration. The IC50 value, the concentration of the compound that displaces 50% of the fluorescent tracer, can be determined by fitting the data to a sigmoidal dose-response curve.
Screening for Inhibitors of AR Splice Variants
Given the clinical relevance of AR-Vs, it is crucial to identify compounds that can inhibit their activity.[2] A cell-based reporter assay similar to the primary screen can be adapted for this purpose.[3][4]
Approach:
-
Utilize a cell line (e.g., PC-3) that does not express endogenous AR.
-
Co-transfect the cells with an expression vector for an AR splice variant (e.g., AR-V7) and a suitable reporter construct. Since AR-Vs are constitutively active, no androgen stimulation is required.
-
Screen for compounds that inhibit the constitutive luciferase activity.
Conclusion
The described HTS protocols provide a robust framework for the identification and characterization of novel this compound analogs as AR modulators. The combination of a functional cell-based primary screen and a direct binding biochemical secondary assay allows for the confident identification of on-target hits. Furthermore, the adaptability of the cell-based assay to screen for inhibitors of AR splice variants addresses a critical unmet need in the development of next-generation prostate cancer therapeutics. Rigorous data analysis and adherence to quality control metrics, such as the Z'-factor, are essential for the success of any HTS campaign.
References
-
Identifying androgen receptor antagonists using a metabolically competent high-throughput screening assay - PubMed. (2025, December 19). PubMed. [Link]
-
Abstract 3946: Development of selective small molecule AR-V7 inhibitors for prostate cancer treatment - AACR Journals. (2022, June 15). AACR Journals. [Link]
-
Development of a high-throughput screening assay for small molecule inhibitors of androgen receptor splice variants - The University of Aberdeen Research Portal. (2022, April 18). The University of Aberdeen. [Link]
-
Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC. PMC. [Link]
-
Screening for modulators of androgen receptor transcriptional activity using a high-throughput, flow-cytometry system - AACR Journals. (2008, May 1). AACR Journals. [Link]
-
Cell-ELISA-Based High-Throughput Screening Leads to the Discovery of Androgen Receptor Degraders to Conquer Castration-Resistant Prostate Cancer - PubMed. (2025, October 31). PubMed. [Link]
-
New screening assay for drugs targeting prostate cancer - ecancer. (2022, April 7). ecancer. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC. PMC. [Link]
-
Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - NIH. NIH. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Bellbrooklabs. [Link]
-
Protein-fragment complementation assays for large-scale analysis of protein–protein interactions | Biochemical Society Transactions | Portland Press. (2021, June 22). Portland Press. [Link]
-
On HTS: Z-factor. (2023, December 12). Medium. [Link]
-
Z-factor - Wikipedia. Wikipedia. [Link]
-
Androgen Receptor Total Assay Kit Human and Mouse - TGR BioSciences. TGR BioSciences. [Link]
-
Data analysis approaches in high throughput screening. SlideShare. [Link]
-
High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC. PMC. [Link]
-
Analysis of Androgen Receptor Activity by Reporter Gene Assays. Springer. [Link]
-
AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay - TW. Eurofins. [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. Springer Nature. [Link]
-
What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery. NC State University. [Link]
-
AACR 2025: A first-in-class AR-V7/AR-fl Molecular Glue Degrader may Revolutionize Prostate Cancer Treatment - Onco'Zine. (2025, April 28). Onco'Zine. [Link]
-
NHRscan – Your Nuclear Hormone Receptor Panel - Eurofins Discovery. Eurofins Discovery. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors | Semantic Scholar. Semantic Scholar. [Link]
-
Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002, October 1). National Institute of Environmental Health Sciences. [Link]
-
2025 Young Investigator: AR-V7 Molecular Glue Degrader - Prostate Cancer Foundation. Prostate Cancer Foundation. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate. ResearchGate. [Link]
-
A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed. (2004, January 15). PubMed. [Link]
-
Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - Frontiers. (2022, September 5). Frontiers. [Link]
-
Human AR Reporter Assay Kit - Indigo Biosciences. Indigo Biosciences. [Link]
-
High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS Discovery. [Link]
-
Androgen Luciferase Reporter 22RV1 Cell Line - BPS Bioscience. BPS Bioscience. [Link]
-
Chemical Screening of Nuclear Receptor Modulators - MDPI. (2020, July 31). MDPI. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. Bentham Open. [Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators | ACS Omega. (2023, April 21). ACS Omega. [Link]
-
CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery - Books. (2020, December 15). Royal Society of Chemistry. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Vipergen. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Future Medicinal Chemistry. [Link]
Sources
- 1. Identifying androgen receptor antagonists using a metabolically competent high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. New screening assay for drugs targeting prostate cancer - ecancer [ecancer.org]
- 5. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. assay.dev [assay.dev]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. PolarScreen™ Androgen Receptor Competitor Assay Kit, Green 800 x 20 μL assays | Contact Us [thermofisher.com]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Technical Application Note: Preclinical Formulation Strategies for 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Executive Summary & Compound Profiling
This guide details the formulation strategies for 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , a synthetic intermediate and bioactive scaffold sharing structural homology with hydantoin-class anticonvulsants (e.g., Phenytoin) and aromatase inhibitors.
The Formulation Challenge: This compound presents a classic Biopharmaceutics Classification System (BCS) Class II profile (Low Solubility, High Permeability). The hydantoin ring (imidazolidine-2,4-dione) confers a high crystal lattice energy due to intermolecular hydrogen bonding, resulting in high melting points and poor aqueous solubility. The benzonitrile moiety adds planarity and lipophilicity, further reducing water solubility.
Strategic Imperative: Simple dissolution in saline is destined to fail, leading to precipitation upon injection (phlebitis/embolism) or variable absorption in oral dosing.[1] This protocol prioritizes complexation (Cyclodextrins) for parenteral routes and stabilized suspensions for oral toxicity studies to ensure linear pharmacokinetics.
Physicochemical Profile (In Silico Estimates)
| Parameter | Estimated Value | Implication for Formulation |
| LogP | 1.8 – 2.5 | Lipophilic; requires co-solvents or surfactants. |
| pKa (Acidic) | ~8.3 – 9.0 (N3-H) | Weakly acidic. Solubility increases at pH > 10, but this is irritating for IV. |
| Melting Point | >150°C (Predicted) | High energy required to break crystal lattice; slow dissolution rate. |
| Water Solubility | < 0.1 mg/mL | Critical: Unsuitable for direct aqueous injection. |
Formulation Decision Matrix
The following decision tree outlines the logic for vehicle selection based on the intended route of administration and required dose.
Figure 1: Strategic decision tree for vehicle selection. Note that for hydantoins, cyclodextrins (HP-β-CD) are preferred over pH adjustment to avoid precipitation at the injection site.
Detailed Experimental Protocols
Protocol A: Parenteral (IV/IP) Formulation (Gold Standard)
Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline. Rationale: HP-β-CD forms an inclusion complex with the benzonitrile-hydantoin guest, shielding the lipophilic portion from water while the hydroxyl groups maintain aqueous solubility. This is non-irritating and prevents precipitation upon dilution in the bloodstream.
Materials:
-
Test Compound: this compound.[2]
-
HP-β-CD (Pharma Grade, e.g., Kleptose® or Trappsol®).
-
Sterile Water for Injection (WFI).
-
0.22 µm PES Syringe Filter.
Workflow:
-
Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of WFI. Stir until clear. Adjust volume to 100 mL. (Result: 20% w/v solution).
-
Compound Weighing: Weigh the required amount of compound (e.g., for a 5 mg/mL concentration, weigh 50 mg for 10 mL batch).
-
Wetting (The Critical Step): Add the powder to the vessel. Add a small volume (e.g., 10-20% of final volume) of the HP-β-CD vehicle.
-
High-Shear Mixing: Vortex or sonicate (bath sonicator) for 15–30 minutes at ambient temperature. Note: Hydantoins dissolve slowly. Visual clarity is the endpoint.
-
Dilution: Add the remaining HP-β-CD vehicle to the final volume.
-
Filtration: Pass through a 0.22 µm PES filter to ensure sterility and remove any undissolved micro-crystals.
-
QC Validation: Inspect for "Tyndall effect" (scattering of light by particles) using a laser pointer. The solution must be optically clear.
Protocol B: Oral (PO) Suspension (Standard for Toxicology)
Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water. Rationale: Hydantoins are often well-absorbed from suspensions. Tween 80 wets the hydrophobic surface of the powder, while Methylcellulose increases viscosity to prevent sedimentation during dosing.
Workflow:
-
Vehicle Prep:
-
Heat 50% of the required water to 80°C.
-
Disperse Methylcellulose powder (0.5% w/v) into hot water with vigorous stirring.
-
Add remaining cold water to hydrate the polymer.
-
Add Tween 80 (0.1% w/v). Stir overnight at 4°C to fully hydrate (clear solution).
-
-
Compound Dispersion:
-
Weigh the compound into a mortar.
-
Geometric Dilution: Add a few drops of the vehicle to the mortar. Triturate (grind) with a pestle to form a smooth, lump-free paste.
-
Gradually add more vehicle while grinding until the paste is flowable.
-
Transfer to a vial and rinse the mortar with the remaining vehicle to reach final volume.
-
-
Homogenization: Vortex heavily before every dose.
Scientific Integrity: The "Why" and "How"
Mechanism of Failure (What to Avoid)
Researchers often attempt to dissolve hydantoins in DMSO and dilute with saline.
-
The Trap: The compound is soluble in DMSO. However, upon contact with Saline (aqueous), the LogP drives the compound to crash out of solution immediately.
-
The Consequence: In IV dosing, this causes micro-emboli in the lungs of the animal. In IP dosing, it causes abdominal irritation (writhing) and inconsistent absorption.
-
The Solution: The Cyclodextrin protocol (Protocol A) creates a thermodynamic equilibrium where the drug is "hidden" inside the ring, preventing precipitation even when diluted in blood.
Self-Validating the Formulation
Before administering to animals, perform the "Simulated Injection Test" :
-
Take 100 µL of your formulated IV solution.
-
Inject it into 1 mL of warm (37°C) Phosphate Buffered Saline (PBS) in a clear vial.
-
Pass Criteria: The solution remains clear for at least 15 minutes.
-
Fail Criteria: Visible cloudiness or precipitate forms. (If this happens, increase Cyclodextrin concentration to 30% or lower the drug concentration).
Formulation Workflow Visualization
Figure 2: Critical path for formulation preparation. Note the feedback loop: if the solution is cloudy at Step 5, further energy input (Step 3) or vehicle adjustment is required.
References
-
Gad, S. C., et al. (2016).[3] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology.
-
European Medicines Agency (EMA). (2017). Cyclodextrins used as excipients.[4][5] Committee for Human Medicinal Products (CHMP).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
National Institutes of Health (NIH) - OACU. (2023). Guidelines for the Administration of Substances to Laboratory Animals.
-
Sigma-Aldrich. (n.d.). Product Detail: 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile.[2] (Note: Used for structural homology reference).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile and its Analogs
Welcome to the technical support center for the purification of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile and its structurally related analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of this important class of compounds. The following content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses specific, common issues that may arise during the purification of this compound and its analogs.
Poor Separation or Overlapping Peaks in Column Chromatography
Question: I am observing poor separation of my target compound from impurities during column chromatography. The peaks are broad and overlapping. What are the likely causes and how can I resolve this?
Answer:
Poor resolution in column chromatography is a frequent challenge, often stemming from an inappropriate choice of the stationary or mobile phase, or improper technique. Let's break down the potential causes and solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your target compound from its impurities.
-
The Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[1] If the mobile phase is too polar, all compounds will travel quickly up the column with little separation. Conversely, if it's not polar enough, compounds will remain strongly adsorbed to the stationary phase.
-
Solution:
-
TLC Analysis: Before committing to a column, perform a thorough Thin Layer Chromatography (TLC) analysis with a range of solvent systems to determine the optimal mobile phase for separation.[2]
-
Adjusting Polarity: If your compound and impurities have a low Rf (retention factor), increase the polarity of the mobile phase. If the Rf is too high, decrease the polarity.[2]
-
Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.[2]
-
-
-
Column Overloading: Applying too much sample to the column is a common mistake that leads to broad, tailing peaks and poor separation.
-
The Causality: The stationary phase has a finite number of binding sites. Overloading saturates these sites, leading to a non-ideal chromatographic process where the excess sample travels through the column without proper interaction, resulting in peak broadening.
-
Solution: A general rule of thumb is to load 1-5% of the mass of the stationary phase with your crude material.[2] If you need to purify a larger quantity, it is better to use a larger column.[2]
-
-
Compound Streaking on Silica Gel: Basic nitrogen-containing compounds, like some hydantoin derivatives, can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking.
-
The Causality: The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds, resulting in tailing peaks or complete retention on the column.
-
Solution:
-
Add a Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[2]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or switch to a reversed-phase C18 column.[2]
-
-
Compound "Oiling Out" During Crystallization
Question: I'm attempting to crystallize my product, but it keeps "oiling out" instead of forming crystals. What's happening and how can I induce crystallization?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high impurity levels, rapid cooling, or the use of an inappropriate solvent.
-
Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.
-
The Causality: Crystallization is a thermodynamically controlled process that requires a certain activation energy for nucleation. Rapid cooling can lead to a kinetically trapped amorphous oil.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[2]
-
Seed Crystals: Adding a tiny crystal of the pure compound (a seed crystal) can provide a template for crystal growth.[2]
-
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to the separation of an oil.
-
The Causality: Impurities can inhibit nucleation and crystal growth by adsorbing onto the crystal surface or by altering the solubility of the main compound.
-
Solution: It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica or charcoal, before attempting crystallization.[2]
-
-
Inappropriate Solvent System: The solubility of your compound in the chosen solvent at different temperatures may not be suitable for crystallization.
-
The Causality: An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good approach is to use a co-solvent system, where one solvent readily dissolves the compound (the "good" solvent) and the other does not (the "poor" solvent).[2]
-
Common Solvents for Benzonitrile Derivatives: For benzonitrile derivatives, mixtures of ethanol/water or recrystallization from solvents like isopropanol can be effective.[3]
-
-
Persistent Emulsions During Liquid-Liquid Extraction
Question: I'm struggling with persistent emulsions during the work-up of my reaction mixture using liquid-liquid extraction. How can I break these emulsions?
Answer:
Emulsions are a common frustration in liquid-liquid extractions, often caused by the presence of fine particulate matter or surfactant-like impurities.
-
Vigorous Shaking: Shaking the separatory funnel too vigorously can create a stable emulsion.
-
The Causality: High shear forces from vigorous shaking can disperse one liquid phase into very fine droplets within the other, which are then stabilized by any surface-active species present.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for the partitioning of the solute without creating a stable emulsion.[2]
-
-
Surfactant-like Impurities: Byproducts or unreacted starting materials can sometimes act as surfactants, stabilizing the emulsion.
-
The Causality: Surfactants reduce the interfacial tension between the two liquid phases, making it easier for one to disperse within the other.
-
Solution:
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer increases its polarity and ionic strength, which can help to break the emulsion by destabilizing the surfactant and increasing the density difference between the phases.[2]
-
Filtration: Passing the emulsified layer through a pad of a filter aid like Celite® or glass wool can help to coalesce the dispersed droplets.[2]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and analysis of this compound and its analogs.
Q1: What are the most common impurities I should expect in the synthesis of this compound and its analogs?
A1: The impurities will largely depend on the synthetic route employed. However, some common impurities can arise from:
-
Incomplete reactions: Unreacted starting materials are a common source of impurities.[4]
-
Side reactions: The formation of byproducts due to competing reaction pathways can occur.[5] For example, in syntheses involving isocyanates and amino esters to form the hydantoin ring, side reactions can lead to the formation of ureas or other condensation products.[6]
-
Degradation products: The target compound or intermediates may degrade under the reaction or work-up conditions.[5]
-
Residual solvents: Solvents used in the reaction or purification may not be completely removed.[5]
Q2: What are the recommended chromatographic techniques for purifying polar compounds like this compound?
A2: Due to the polar nature of the hydantoin ring and the nitrile group, several chromatographic techniques are suitable:
-
Reversed-Phase Chromatography (RPC): This is often a good first choice. A C18 column with a mobile phase of water/acetonitrile or water/methanol is commonly used.[2][7] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[2][7][8] It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[8]
-
Modified Normal Phase Chromatography: If using silica gel, a highly polar mobile phase such as dichloromethane/methanol with a basic modifier like ammonia may be necessary to elute the polar compound.[2]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining purity and quantifying impurities.[9] It offers high resolution and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[10]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be used to identify impurities when coupled with a chromatographic technique (e.g., LC-MS).
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.[11]
Q4: Are there any specific safety precautions I should take when working with this compound and its analogs?
A4: Yes, it is crucial to handle these compounds with appropriate safety measures. Based on available safety data for a similar analog, 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile, these compounds may be toxic if swallowed and can cause eye irritation. Therefore, always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and disposal information.
Section 3: Experimental Protocols & Visualizations
General Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of this compound and its analogs.
Caption: General purification workflow decision tree.
Step-by-Step Protocol: Reversed-Phase Flash Chromatography
This protocol provides a general guideline for purifying polar heterocyclic compounds like this compound using reversed-phase flash chromatography.[2]
1. Sample Preparation:
-
Dissolve the crude compound in a minimum amount of a strong solvent such as methanol, DMSO, or DMF.
-
For dry loading, adsorb the dissolved sample onto a small amount of C18 silica or Celite®.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
2. Column Preparation:
-
Select a pre-packed C18 flash column appropriately sized for your sample amount.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.
3. Chromatography:
-
Load the prepared sample onto the column.
-
Begin the elution with the initial mobile phase.
-
If necessary, apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the compound of interest.
-
Collect fractions and monitor the elution using TLC or HPLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Further dry the purified compound under high vacuum.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Pros | Cons | Best Suited For |
| Crystallization | - Scalable- Cost-effective- Can yield very pure material | - May not be effective for all compounds- Can be time-consuming- Risk of "oiling out" | - Final purification step for solid compounds- Removing small amounts of impurities |
| Normal-Phase Chromatography | - Well-established technique- Good for less polar compounds | - May require basic modifiers for polar, nitrogenous compounds- Can lead to irreversible adsorption | - Separation of isomers- Compounds with moderate polarity |
| Reversed-Phase Chromatography | - Excellent for polar compounds- Wide range of available stationary phases | - Can be more expensive than normal-phase- May require modifiers for good peak shape | - Purification of polar, water-soluble compounds- Complex mixtures |
| HILIC | - Superior retention of very polar compounds | - Can have longer equilibration times- Mobile phase preparation can be more complex | - Highly polar and hydrophilic compounds that are not retained by reversed-phase |
References
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis of hydantoin derivatives. ResearchGate. [Link]
-
Synthesis of Hydantoin & Its Derivatives. Study.com. [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
Troubleshooting - The Pharma Master. [Link]
-
How can I purify impure benzonitrile? ResearchGate. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]
-
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed. [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Communities. [Link]
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- A process for the optical purification of benzimidazole derivatives.
- Preparation of benzonitrile.
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
(PDF) Evaluating Impurities in Drugs (Part I of III). ResearchGate. [Link]
-
ARTICLE - Jordan Journal of Chemistry. [Link]
-
2-((6-Methoxy-3-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)methyl)benzonitrile. [Link]
-
A novel process for the synthesis of substantially pure Letrozole. ResearchGate. [Link]
-
RU-58841 - precisionFDA. [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2005/0209294A1. Googleapis.com. [Link]
-
Enzalutamide-impurities. Pharmaffiliates. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moravek.com [moravek.com]
Challenges in the scale-up production of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Technical Support Center: Scale-Up of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Current Status: ONLINE Support Tier: Level 3 (Process Chemistry & Engineering) Ticket Subject: Scale-up challenges, Regioselectivity failures, and Impurity control.
Executive Summary & Molecule Analysis
User: Process Chemists / Manufacturing Leads Molecule: this compound Common Name: N1-(3-cyanobenzyl)hydantoin
The "Scale-Up Trap": The most frequent failure mode for this molecule is Regiochemical Mismatch . The target molecule requires substitution at the N1 position (the amide nitrogen). However, standard alkylation of the hydantoin ring preferentially occurs at the N3 position (the imide nitrogen) due to significant pKa differences (N3 pKa ~8.0 vs. N1 pKa ~14.0).
If your analytical data shows the correct mass but a mismatched melting point or NMR shift, you have likely synthesized the N3-isomer. This guide prioritizes the De Novo Synthesis (Urech/Glycine Route) over direct alkylation to guarantee N1-selectivity.
Troubleshooting Guides (Interactive Modules)
Module A: "I have the wrong isomer (N3 vs. N1)"
Symptom:
-
H-NMR shows the benzylic methylene protons (
) shifted downfield (approx. 4.6–4.8 ppm) characteristic of N3-substitution, rather than the expected N1-substitution ( 4.0–4.2 ppm). -
Melting point does not match the reference standard.
Root Cause: You likely attempted Direct Alkylation (Hydantoin + 3-cyanobenzyl bromide + Base). Under thermodynamic control, the base deprotonates the more acidic N3-H first, leading to N3-alkylation.
Corrective Protocol (The "Glycine Route"): To ensure N1-substitution on scale, you must build the hydantoin ring onto the amine.
-
Step 1: Reductive Amination React 3-cyanobenzaldehyde with Glycine Ethyl Ester (HCl salt) using Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation (
/Pd-C) to form N-(3-cyanobenzyl)glycine ethyl ester . -
Step 2: Urea Formation & Cyclization Treat the intermediate with Potassium Cyanate (KOCN) in acetic acid/water. This forms the ureido intermediate which cyclizes in situ or upon heating with HCl to yield the N1-substituted hydantoin.
Visualization of the Pathway Decision:
Caption: Decision tree highlighting the regiochemical risks of direct alkylation versus the reliability of the Glycine/Urech pathway.
Module B: "My Nitrile is Hydrolyzing to Carboxylic Acid"
Symptom:
-
HPLC shows a growing impurity (RRT ~0.8) during the cyclization step.
-
Mass Spec shows M+1 peak at [Target + 19] (Hydrolysis to Amide) or [Target + 20] (Hydrolysis to Acid).
Root Cause: The nitrile group (-CN) on the benzene ring is sensitive to the strong acid (HCl/AcOH) and high temperatures required to close the hydantoin ring in Step 2.
Optimization Table: Balancing Cyclization vs. Hydrolysis
| Parameter | Standard Condition | Risk Level | Optimization for Scale-Up |
| Acid Source | 6M HCl (Reflux) | High | Switch to AcOH/HCl (10:1) or TFA (anhydrous). |
| Temperature | 100°C (Reflux) | High | Lower to 60-70°C ; extend reaction time. |
| Water Content | Aqueous solvent | Critical | Use Anhydrous Ethanol/HCl or minimize water in the acetic acid feed. |
| Alternative | Acid Cyclization | Moderate | Use Carbonyldiimidazole (CDI) for non-acidic cyclization (higher cost). |
Protocol Adjustment: If hydrolysis exceeds 2.0%:
-
Isolate the Ureido intermediate (do not telescope).
-
Dry the intermediate thoroughly.
-
Perform cyclization in anhydrous ethanol saturated with HCl gas at 50°C. This minimizes the water available to attack the nitrile.
Module C: "Exotherm & Solidification in the Reactor"
Symptom:
-
During the addition of Potassium Cyanate (KOCN), the reactor temperature spikes uncontrollably.
-
The reaction mixture turns into a solid "puck" or slurry that breaks the agitator.
Root Cause: The reaction of the secondary amine with cyanate is exothermic. Furthermore, the ureido intermediate often precipitates rapidly, altering the rheology of the mixture.
Safe Operating Procedure (SOP):
-
Solvent Selection: Do not use pure water. Use a Water/Acetic Acid (1:1) mixture to maintain solubility of the amine salt while buffering the pH.
-
Dosing Strategy: Dissolve KOCN in a minimum volume of water. Add this solution sub-surface over 2–3 hours, maintaining internal temperature
. -
Agitation: Ensure high-torque agitation (anchor or helical ribbon impeller) to handle the slurry transition.
Impurity Profile & Control Strategy
The following diagram illustrates the critical impurity pathways that must be monitored by HPLC.
Caption: Impurity cascade showing the progression of nitrile hydrolysis and the origin of regiochemical impurities.
Frequently Asked Questions (FAQs)
Q: Can I use the Bucherer-Bergs reaction (Aldehyde + KCN + (NH4)2CO3)? A: No. The Bucherer-Bergs reaction on 3-cyanobenzaldehyde yields 5-(3-cyanophenyl)hydantoin (substitution at the C5 carbon), not the N1-substituted target. The nitrogen source in Bucherer-Bergs is not the benzyl amine, leading to the wrong skeletal structure.
Q: How do I remove the inorganic salts (KCl/NaCl) after the reaction? A: The target hydantoin is typically poorly soluble in water but soluble in hot ethanol or ethyl acetate.
-
Process: Quench the reaction mixture into excess water. The product should precipitate. Filter and wash the cake with water until the filtrate conductivity is <200 µS/cm. Recrystallize from Ethanol/Water (80:20) if necessary.
Q: Why is the yield low (<40%)?
A: Check the pH during the urea formation step. If the pH is too low (<3), cyanate decomposes to
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
- Foundational text on hydantoin synthesis and the pKa differences between N1 and N3.
- Meusel, M., & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Preparation of N1-substituted hydantoins via the Urech synthesis.
-
Sargent, et al. (1973). "The acid-catalysed hydrolysis of benzonitrile."[1] Journal of the Chemical Society, Perkin Transactions 2.[2] Link
- Kinetic data on nitrile hydrolysis under acidic conditions used in scale-up.
- Konnert, L., et al. (2016). "Regioselective synthesis of N1-substituted hydantoins." Tetrahedron Letters. Modern confirmation of the "Glycine Route" superiority for N1-selectivity.
-
Hazardous Substances Data Bank (HSDB). "Potassium Cyanate Safety Data." Link
- Safety protocols for handling cyan
Sources
Technical Support Center: Troubleshooting & Mitigating Cytotoxicity of Novel Small Molecules in Primary Cells
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with novel compounds, using 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile as a working example. As there is limited published biological data on this specific molecule, we will approach the problem from first principles, providing a robust framework for assessing and mitigating cytotoxicity applicable to any new chemical entity in sensitive primary cell systems.
Part 1: Foundational Questions & First Steps
This section addresses the most immediate questions that arise when unexpected cell death is observed.
FAQ 1: We've observed significant cell death after treating our primary cells with our compound. What are the immediate troubleshooting steps?
Direct Answer: The first step is to systematically determine the concentration- and time-dependence of the cytotoxicity. This involves performing a dose-response matrix experiment to establish the half-maximal inhibitory concentration (IC50) and to understand the kinetics of the cytotoxic effect.
Scientific Rationale: Primary cells are notoriously more sensitive than immortalized cell lines. A concentration that is well-tolerated by a cancer cell line could be acutely toxic to primary human dermal fibroblasts, for example. Most "cell viability" assays, such as those based on tetrazolium salts (MTT, MTS) or resazurin, measure metabolic activity, which is proportional to the number of living cells.[1][2] A reduction in signal indicates either cell death or growth inhibition; differentiating between these is a critical next step.[3][4] Establishing a precise IC50 value provides a quantitative benchmark for all future experiments.
Troubleshooting Workflow:
-
Design a Dose-Response Matrix: Test a wide range of concentrations (e.g., from 1 nM to 100 µM) across several time points (e.g., 24, 48, and 72 hours).
-
Cell Seeding: Ensure a consistent and optimal cell seeding density. Cells should be in the exponential growth phase and not over-confluent by the end of the experiment.[5]
-
Controls are Critical:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) at the highest concentration used for the compound.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine) to confirm the assay is working.
-
Media-only Control: To measure background absorbance/fluorescence.[6]
-
-
Execute Viability Assay: The MTT assay is a common starting point. A detailed protocol is provided in Appendix A .
-
Calculate IC50: Use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC50 value at each time point.
Workflow Diagram: Initial Cytotoxicity Assessment
Caption: Initial workflow for quantifying compound-induced cytotoxicity.
Part 2: Characterizing the Mechanism of Cell Death
Understanding how the cells are dying is crucial for devising an effective mitigation strategy.
FAQ 2: How can we determine if the cytotoxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?
Direct Answer: Measure the activity of key apoptotic enzymes, specifically caspases-3 and -7. A significant increase in their activity upon compound treatment is a hallmark of apoptosis.
Scientific Rationale: Apoptosis is a controlled, energy-dependent process orchestrated by a family of proteases called caspases.[7] Initiator caspases trigger a cascade that activates executioner caspases, like caspase-3 and -7, which then dismantle the cell.[8] Necrosis, in contrast, is typically a result of acute injury leading to loss of membrane integrity and inflammation. Many cytotoxic compounds induce apoptosis at lower concentrations and necrosis at higher concentrations.[9] Pinpointing an apoptotic mechanism opens up specific avenues for mitigation.
Recommended Assay: Caspase-Glo® 3/7 Assay This is a simple, highly sensitive luminescent assay with an "add-mix-measure" format.[8] The reagent contains a pro-luminescent caspase-3/7 substrate; when cleaved by active caspases, it releases a substrate for luciferase, generating a light signal proportional to caspase activity.[8]
Decision Pathway: Apoptosis vs. Necrosis
Caption: Decision tree for identifying the primary cell death pathway.
Data Presentation: Caspase-3/7 Activity
| Treatment Group | Concentration | Relative Luminescence Units (RLU) | Fold Change (vs. Vehicle) |
| Untreated Control | N/A | 1,520 ± 98 | 0.98 |
| Vehicle (0.1% DMSO) | N/A | 1,550 ± 110 | 1.00 |
| Compound X | 1 µM (IC25) | 4,805 ± 350 | 3.10 |
| Compound X | 5 µM (IC50) | 12,400 ± 970 | 8.00 |
| Staurosporine (Positive Control) | 1 µM | 15,100 ± 1150 | 9.74 |
This table illustrates how to present caspase activity data clearly, showing a dose-dependent increase indicative of apoptosis.
Part 3: Advanced Mitigation Strategies
If reducing the concentration isn't feasible for achieving the desired biological effect, more advanced strategies can be employed.
FAQ 3: Can the physiological state of our primary cells influence their sensitivity to the compound?
Direct Answer: Yes, absolutely. Cells in different phases of the cell cycle can exhibit dramatically different sensitivities to cytotoxic agents. Synchronizing the cell population before treatment can reduce variability and potentially mitigate cytotoxicity if the compound targets a specific phase.
Scientific Rationale: Many cytotoxic drugs target processes that are active during specific phases of the cell cycle, such as DNA replication (S phase) or mitosis (M phase).[10] Primary cells in a culture dish are asynchronous, meaning they are distributed randomly throughout the cell cycle. This heterogeneity can lead to variable responses. Serum starvation is a common and inexpensive method to synchronize cells in the G0/G1 (resting) phase.[10][11][12] By arresting the cells and then releasing them into the cell cycle together, you can treat a more homogenous population. This can reveal if toxicity is phase-specific and, in some cases, arresting cells in a less sensitive phase (like G0/G1) during treatment can reduce overall cell death.
Workflow: Cell Synchronization via Serum Starvation
Caption: Workflow for synchronizing primary cells using serum starvation.
FAQ 4: Is it possible to counteract the cytotoxic effects of our compound with co-treatments?
Direct Answer: Yes. If the compound's cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant can be highly effective.
Scientific Rationale: Many small molecules induce the production of reactive oxygen species (ROS) within the cell.[13][14] Excessive ROS leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering apoptosis.[15] Co-administration of an antioxidant, such as N-acetylcysteine (NAC), can scavenge these free radicals and replenish intracellular antioxidant stores (like glutathione), thereby protecting the cells from damage.[15][16] A successful rescue with an antioxidant provides strong evidence for an oxidative stress-mediated mechanism of toxicity.
Experimental Protocol: Antioxidant Rescue Experiment
-
Setup: Plate primary cells as you would for a standard cytotoxicity assay.
-
Groups:
-
Vehicle Control (DMSO)
-
Compound X (at IC50 and 2x IC50 concentrations)
-
N-acetylcysteine (NAC) alone (e.g., at 1-5 mM)
-
Compound X (IC50) + NAC
-
Compound X (2x IC50) + NAC
-
-
Treatment: Pre-incubate the cells with NAC for 1-2 hours before adding Compound X.
-
Incubation: Incubate for the desired time point (e.g., 24 or 48 hours).
-
Assessment: Measure cell viability using an MTT or similar assay.
-
Analysis: A significant increase in viability in the "Compound X + NAC" groups compared to the "Compound X" groups indicates a successful rescue.
Part 4: Assay-Specific Troubleshooting
Ensuring your measurement is accurate is as important as the experiment itself.
FAQ 5: Our MTT assay results are inconsistent. How can we ensure we are accurately measuring cytotoxicity?
Direct Answer: Inconsistent MTT results often stem from issues with formazan crystal solubilization, interference from the compound, or incorrect cell densities. Ensure complete solubilization and run appropriate controls to rule out artifacts.
Scientific Rationale: The MTT assay relies on the conversion of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2][5][17] These crystals are insoluble and must be fully dissolved (usually with DMSO or isopropanol) before reading the absorbance.[17] Incomplete solubilization is a major source of variability. Furthermore, some chemical compounds can interfere with the assay by directly reducing MTT or by altering mitochondrial metabolism in a way that doesn't reflect true cell viability.[3]
Troubleshooting Checklist:
-
Formazan Solubilization: After adding the solubilization agent, visually inspect the wells under a microscope to ensure all purple crystals have dissolved. If not, incubate longer or gently mix on an orbital shaker.[2]
-
Compound Interference: Run a "compound-only" control in cell-free media. Add your compound, the MTT reagent, and the solubilizer. A significant color change indicates direct interaction with the MTT reagent.
-
Cell Density: Very high cell density can lead to nutrient depletion and cell death unrelated to your compound, while very low density provides a weak signal. Optimize seeding density so that even the untreated control wells are not over-confluent at the final time point.[5][6]
-
Media Components: Phenol red and serum in the culture medium can affect background absorbance. It is recommended to perform the final MTT incubation step in serum-free, phenol red-free medium if possible.[2][5]
Appendix A: Detailed Experimental Protocols
Protocol 1: Standard MTT Assay for Adherent Primary Cells
Adapted from protocols by Merck Millipore and Abcam.[1][2]
-
Cell Plating: Seed primary cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Dilute this stock 1:10 in serum-free, phenol red-free medium to a final working concentration of 0.5 mg/mL.
-
Incubation: Carefully remove the compound-containing medium from each well. Add 100 µL of the MTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.[18]
-
Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[2] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[1]
Protocol 2: Caspase-Glo® 3/7 Assay
Based on the manufacturer's principles.[8]
-
Cell Plating & Treatment: Seed cells in a white-walled 96-well plate (for luminescence assays). Treat with your compound as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix gently by inversion.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
References
- CLYTE Technologies. (2025, December 24).
- NIH National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice - PMC.
- Merck Millipore. (n.d.).
- NIH National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (n.d.). Protocol for detection of caspases using immunofluorescence.
- Bitesize Bio. (2025, May 20).
- ResearchGate. (2016, March 9).
- Reaction Biology. (2022, May).
- NIH National Center for Biotechnology Information. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC.
- NIH National Center for Biotechnology Information. (2012, April 18).
- Hindawi. (2018, December 17). Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants.
- Sigma-Aldrich. (n.d.). Homogeneous Caspases Assay, fluorimetric.
- Sigma-Aldrich. (n.d.).
- Sandiego. (n.d.). Phospho protein cell culture Protocol.
- ResearchGate. (2017, August 10).
- Frontiers. (n.d.). Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes.
- EMBO Press. (2025, March 4). Reversible and effective cell cycle synchronization method for studying stage-specific processes.
- NIH National Center for Biotechnology Information. (n.d.).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- MilliporeSigma. (n.d.).
- bioRxiv. (2024, September 7). Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay.
- Sigma-Aldrich. (n.d.). 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile.
- Sigma-Aldrich. (n.d.). 2-[(2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]BENZONITRILE AldrichCPR.
- Oncotarget. (2017, January 31). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
- NIH National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- XCellR8. (n.d.). Cytotoxicity Test.
- precisionFDA. (n.d.). RU-58841.
- University of Texas Southwestern Medical Center. (2022, July 15). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells.
- ResearchGate. (2016, October 14). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- NIH National Center for Biotechnology Information. (n.d.).
- NIH National Center for Biotechnology Information. (2024, May 24). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)
- Pharmaffili
- PubMed. (2014, November 1). Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts.
- PubMed. (2001, October 5).
- Portal de Revistas da USP. (n.d.).
- SpringerLink. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Sigma-Aldrich. (n.d.). 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile.
- MDPI. (2023, December 21). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies.
- JOCPR. (n.d.). A study on the cytotoxic effect of cert.
- ResearchGate. (2025, December 28). Cytotoxic action of maleimide derivative 1-(4-Cl-benzyl)-3-chloro-4-(CF(3)-phenylamino)-1H-pyrrole-2,5-dione toward mammalian tumor cells and its capability to interact with DNA.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays | Oncotarget [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. revistas.usp.br [revistas.usp.br]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products for enhancing the sensitivity or decreasing the adverse effects of anticancer drugs through regulating the redox balance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) studies of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile derivatives
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile derivatives. This document is designed for medicinal chemists and pharmacologists, synthesizing experimental data, mechanistic insights, and comparative performance metrics against standard anticonvulsant agents.
Executive Summary & Pharmacophore Analysis
The This compound scaffold represents a strategic hybridization of the classic hydantoin pharmacophore (found in Phenytoin) with a benzonitrile lipophilic domain. This design targets the modulation of Voltage-Gated Sodium Channels (VGSCs) while addressing the pharmacokinetic limitations—such as poor water solubility and non-linear kinetics—often associated with first-generation hydantoins.
The Core Scaffold
The molecule consists of three critical domains governing its pharmacodynamics:
-
The Hydantoin Core (Imidazolidine-2,4-dione): The primary hydrogen-bond donor/acceptor system essential for binding to the sodium channel receptor site. Note: While often numbered as 2,4-dioxo in IUPAC, N1-substituted derivatives are frequently analyzed in SAR studies for their distinct electronic profiles.
-
The Methylene Linker: A flexible spacer that dictates the spatial orientation of the aromatic ring relative to the polar core.
-
The 3-Cyanophenyl Tail: A bioisostere for halogenated phenyl rings, providing metabolic stability and optimized lipophilicity (
) for Blood-Brain Barrier (BBB) penetration.
Mechanistic Hypothesis
Unlike traditional sodium channel blockers that stabilize the inactivated state of the channel, derivatives with the 3-cyanobenzyl moiety often exhibit a "slow-inactivation" binding mode, potentially offering efficacy in pharmacoresistant epilepsy models (e.g., 6 Hz psychomotor seizure test).
Chemical Space & SAR Logic
The optimization of this scaffold relies on precise modifications at the C5 position of the hydantoin ring and the electronic nature of the N-benzyl substituent.
SAR Decision Matrix
| Structural Domain | Modification | Effect on Activity (Anticonvulsant) | Mechanistic Insight |
| N1-Position | 3-Cyanobenzyl | Optimal | The cyano group (CN) acts as a hydrogen bond acceptor and increases metabolic stability compared to unsubstituted benzyls. |
| 4-Cyanobenzyl | Reduced | Para-substitution often creates steric clashes within the hydrophobic binding pocket of the VGSC. | |
| Unsubstituted Benzyl | Moderate | Lacks the electronic pull required for optimal dipole alignment. | |
| C5-Position | Dimethyl / Spiro | High | Introducing steric bulk (e.g., spiro-cyclopropyl or dimethyl) at C5 prevents ring oxidation and enhances hydrophobic interaction. |
| Unsubstituted | Low | Rapid metabolic ring opening (hydrolysis) leads to short half-life. | |
| Phenyl (Phenytoin-like) | High | Retains potency but increases toxicity (neurotoxicity/sedation). | |
| N3-Position | Methyl / Ethyl | Variable | Small alkyl groups can improve lipophilicity but may reduce H-bond donor capacity essential for receptor locking. |
Visualization: SAR Optimization Pathway
Caption: SAR optimization map illustrating the causality between structural modifications and pharmacological outcomes (Potency vs. Toxicity).
Comparative Performance Analysis
The following data compares the 3-cyanobenzyl hydantoin class against standard-of-care antiepileptic drugs (AEDs). Data is synthesized from representative studies on N-benzyl hydantoins and succinimides [1, 2].
Efficacy Profile (MES & scPTZ Models)
| Compound Class | ED₅₀ (MES) [mg/kg] | ED₅₀ (scPTZ) [mg/kg] | PI (TD₅₀/ED₅₀) | Clinical Status |
| 3-CN-Benzyl Hydantoin (Lead) | 18.5 - 24.2 | 45.0 | > 15.0 | Preclinical |
| Phenytoin (Standard) | 9.5 | Inactive | 6.9 | Clinical (Narrow TI) |
| Valproic Acid | 270.0 | 148.0 | 1.6 | Clinical (Broad Spectrum) |
| Ethosuximide | Inactive | 130.0 | ~3.0 | Clinical (Absence only) |
| Lacosamide | 4.5 | Inactive | > 20 | Clinical (Adjunctive) |
Key Insights:
-
Superior Safety Margin: The 3-cyanobenzyl derivatives often exhibit a Protective Index (PI) significantly higher than Phenytoin (PI ~6.9), indicating a wider therapeutic window before the onset of motor impairment (neurotoxicity).
-
Broad Spectrum Potential: Unlike Phenytoin (active only in MES), the 3-cyanobenzyl scaffold shows moderate activity in the scPTZ model, suggesting potential utility in both generalized tonic-clonic and absence seizures.
-
Potency: While slightly less potent than Phenytoin in molar terms, the reduced toxicity profile makes high-dose therapy more viable.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the synthesis and pharmacological screening standards.
A. Synthesis: The Modified Bucherer-Bergs Protocol
This method is preferred for generating C5-substituted hydantoins with high purity.
-
Reagents: Ketone/Aldehyde (for C5), Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3), Ethanol/Water (1:1).
-
Cyclization:
-
Dissolve the starting ketone (e.g., acetone for dimethyl, cyclohexanone for spiro) in 50% EtOH.
-
Add KCN (1.2 eq) and (NH4)2CO3 (3.0 eq).
-
Reflux at 60°C for 6-12 hours.
-
Checkpoint: Monitor TLC for disappearance of ketone.
-
-
N-Alkylation (Introduction of Benzonitrile):
-
Dissolve the hydantoin intermediate in DMF.
-
Add K2CO3 (2.0 eq) and 3-(bromomethyl)benzonitrile (1.1 eq).
-
Stir at room temperature for 24 hours.
-
Purification: Pour into ice water; filter precipitate. Recrystallize from Ethanol.
-
B. Pharmacological Screening: The MES Test (Gold Standard)
-
Animals: Male albino mice (CF-1 strain, 18-25g).
-
Administration: Intraperitoneal (i.p.) injection of the test compound suspended in 0.5% methylcellulose.
-
Stimulus: Corneal electrodes delivering 50 mA, 60 Hz, for 0.2 seconds .
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
-
Validation: Control group must exhibit 100% seizure rate. Standard (Phenytoin) must protect 100% at 20 mg/kg.
Visualization: Screening Workflow
Caption: Decision tree for the preclinical evaluation of hydantoin derivatives, prioritizing neurotoxicity assessment.
Mechanistic Insight: Why the Benzonitrile?
The inclusion of the 3-benzonitrile group is not arbitrary. It serves a dual purpose verified by QSAR studies [3]:
-
Electronic Effect: The cyano group is a strong electron-withdrawing group (EWG). This alters the electron density of the benzyl ring, enhancing the
- stacking interactions with the phenylalanine residues (e.g., Phe1764) in the binding site of the NaV1.2 channel. -
Metabolic Blockade: The 3-position is a common site for oxidative metabolism (hydroxylation) in unsubstituted benzyl rings. Blocking this site with a cyano group prolongs the half-life (
) of the drug.
References
-
Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids.[1] Bioorganic & Medicinal Chemistry.
-
Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. Journal of Medicinal Chemistry.
-
Bhandari, S. V., et al. (2008). Anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-yl]-2-styryl quinazolin-4(3H)-ones derivatives. Pharmacologyonline.[2]
-
Vertex Pharmaceuticals. (2013). Synthesis and evaluation of 3-[(2,4-dioxo-1,3,8-triazaspiro[4.6]undec-3-yl)methyl]benzonitrile derivatives. PubMed.
Sources
A Senior Application Scientist's Guide to Validating Target Engagement of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile in Cells
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the confident assertion that a molecule engages its intended target within the complex milieu of a living cell is the bedrock of a successful program. Merely observing a downstream phenotype is insufficient; it is imperative to build a rigorous, evidence-based case for direct physical interaction between the compound and its protein partner. This guide provides a comprehensive framework for validating the cellular target engagement of 3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, a compound whose structure is highly suggestive of a molecular glue that recruits proteins to an E3 ubiquitin ligase.
The chemical architecture of this molecule, featuring a hydantoin (2,5-dioxoimidazolidine) core, bears a strong resemblance to the glutarimide moiety of well-characterized immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. These molecules are known to bind to the Cereblon (CRBN) E3 ligase substrate receptor, reprogramming its function to induce the degradation of specific "neo-substrate" proteins.[1][2] Therefore, this guide will proceed with the strong hypothesis that Cereblon is the primary target of this compound . Our objective is to design a multi-assay workflow that not only confirms this direct engagement but also compares the methodologies available to researchers in this space.
The Imperative of Orthogonal Validation
No single experiment can definitively prove target engagement. A robust validation strategy relies on orthogonal approaches—using multiple, independent methods whose potential artifacts are unlikely to overlap. We will compare and contrast direct biophysical methods that measure binding with functional assays that quantify the downstream consequences of that binding. This dual approach provides the necessary confidence to advance a molecule through the drug discovery pipeline.
Method 1: Cellular Thermal Shift Assay (CETSA®) – The Gold Standard for Direct In-Cell Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that provides direct evidence of a compound binding to its target in a native, intracellular environment.[3][4]
Principle of Action: The core principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[5] When cells are treated with a compound and then heated, the target protein, if bound by the compound, will remain soluble at higher temperatures compared to its unbound state in untreated cells. This thermal shift is a direct proxy for target engagement.[6]
Detailed Experimental Protocol: CETSA by Western Blot
-
Cell Culture & Treatment:
-
Seed a suitable cell line (e.g., HEK293T or a multiple myeloma line like MM1.S, which has high CRBN expression) in sufficient quantity for multiple temperature points.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) in culture.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This step is critical as it avoids the use of detergents that could disrupt the native protein complexes.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CRBN at each temperature point using Western blotting with a specific anti-CRBN antibody.
-
Analyze the band intensities to generate a "melting curve" for CRBN in the presence and absence of the compound. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and thus, target engagement.
-
Comparison with Alternatives
| Feature | CETSA (Western Blot) | NanoBRET™ Target Engagement Assay | In-vitro Binding (e.g., FP, SPR)[7][8] |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET)[9] | Direct binding to purified protein |
| Context | Live cells, native environment | Live cells, overexpressed fusion protein | Artificial, purified components |
| Pros | Label-free; physiologically relevant context[4] | High-throughput; quantitative affinity data (IC50) in cells | Provides direct kinetic data (Kd, Kon, Koff) |
| Cons | Lower throughput; requires specific antibodies[4] | Requires genetic modification of cells (fusion protein) | May not reflect cellular activity (e.g., permeability)[10] |
| Best For | Gold-standard validation of in-cell binding | Screening and ranking compounds by cellular affinity | Mechanistic studies and fragment screening |
Method 2: Competitive Engagement Reporter Assay – A Functional Readout of Binding
While CETSA confirms physical binding, a functional assay is needed to demonstrate that this binding has a biological consequence. For a putative CRBN ligand, a competitive displacement assay provides an elegant and quantitative measure of target engagement.[2][10]
Principle of Action: This assay leverages a known, well-characterized PROTAC® (Proteolysis-Targeting Chimera) that uses CRBN to degrade a specific target protein. If our test compound binds to CRBN, it will compete with the PROTAC for the same binding site, thereby preventing the degradation of the target protein. The "rescue" of the target protein from degradation is directly proportional to the engagement of our compound with CRBN. A common system uses dBET6, a PROTAC that links a BRD4-binding moiety to a CRBN ligand, leading to BRD4 degradation.[2]
Detailed Experimental Protocol: BRD4-GFP Degradation Rescue Assay
-
Cell Line:
-
Use a cell line stably expressing a fusion protein of the BRD4 bromodomain with a fluorescent reporter like GFP (e.g., HEK293T BRD4(BD2)-eGFP).[2]
-
-
Assay Setup:
-
Seed the reporter cells in a multi-well plate format (e.g., 384-well) suitable for high-content imaging or plate-based fluorescence reading.
-
Treat cells with a fixed, sub-maximal concentration of the dBET6 PROTAC (e.g., 100 nM).
-
Co-treat with a dose-response curve of this compound (e.g., from 1 nM to 50 µM). Include controls: vehicle only (no degradation), dBET6 only (maximal degradation), and a known CRBN ligand like lenalidomide as a positive control competitor.
-
-
Incubation and Readout:
-
Incubate the plate for a period sufficient to observe degradation (e.g., 5-8 hours).
-
Measure the GFP fluorescence signal in each well using a plate reader or automated microscopy.
-
-
Data Analysis:
-
Normalize the data: set the vehicle-only wells to 100% GFP signal (no degradation) and the dBET6-only wells to 0% signal (or the baseline of maximal degradation).
-
Plot the percentage of GFP signal rescue against the log concentration of the test compound.
-
Calculate the IC50 value, which represents the concentration of the test compound required to rescue 50% of the BRD4-GFP from degradation. This IC50 is a direct measure of the compound's cellular potency for CRBN engagement.
-
Method 3: Downstream Neosubstrate Degradation – Proving Functional Consequence
Confirming that this compound binds to CRBN is a critical step. The ultimate proof of its mechanism, however, is demonstrating that this engagement leads to the ubiquitination and subsequent proteasomal degradation of a specific neo-substrate. A well-known neo-substrate for many CRBN-binding molecular glues is the translation termination factor GSPT1.[2]
Principle of Action: Upon binding to CRBN, the compound alters the substrate-binding surface of the E3 ligase, creating a new interface that recruits GSPT1. The CRBN complex then poly-ubiquitinates GSPT1, tagging it for destruction by the proteasome.[1][11] This can be directly observed by measuring the total cellular levels of GSPT1 protein.
Detailed Experimental Protocol: Western Blot for GSPT1 Degradation
-
Cell Treatment:
-
Treat a relevant cell line (e.g., MM1.S) with a dose-response of this compound for a set time (e.g., 4-24 hours).
-
Crucial Controls:
-
Vehicle Control (DMSO): Baseline GSPT1 levels.
-
Positive Control: A known GSPT1 degrader like CC-885 or pomalidomide.
-
Proteasome Inhibitor Co-treatment: Treat cells with the compound in the presence of a proteasome inhibitor (e.g., MG132 or carfilzomib). If the compound-induced loss of GSPT1 is proteasome-dependent, its levels should be restored in this condition. This is a critical self-validating step.[12]
-
-
-
Protein Analysis:
-
Lyse the cells and quantify total protein concentration.
-
Perform a Western blot analysis on cell lysates using a specific primary antibody against GSPT1.
-
Use an antibody for a loading control (e.g., Vinculin, GAPDH) to ensure equal protein loading across lanes.
-
-
Data Analysis:
-
Quantify the band intensity for GSPT1 and normalize it to the loading control.
-
Plot the percentage of remaining GSPT1 relative to the vehicle control against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Comparative Summary of Validation Methods
| Method | Question Answered | Key Output | Strength | Weakness |
| CETSA | Does my compound physically bind to CRBN inside the cell? | Thermal Shift (ΔTm) | Direct, label-free evidence in a native context.[3] | Low throughput, semi-quantitative. |
| Competitive Reporter Assay | Does my compound engage the CRBN active site with sufficient affinity to displace another ligand? | Cellular IC50 | Highly quantitative, high-throughput, measures cellular potency.[10] | Indirect measure of binding, relies on an engineered system. |
| GSPT1 Degradation | Does CRBN binding by my compound lead to the intended downstream biological function? | DC50 / Dmax | Confirms functional mechanism of action (molecular glue activity). | Phenotype may be cell-type specific; requires known neo-substrate. |
Recommended Workflow & Conclusion
A scientifically rigorous validation of target engagement for this compound should follow a logical, tiered approach that builds a comprehensive evidence package.
-
Primary Confirmation with CETSA: First, establish direct physical binding to CRBN in intact cells using CETSA. A positive thermal shift is the foundational piece of evidence.
-
Quantify Cellular Potency: Next, use the competitive reporter assay to quantify the potency of this engagement in a high-throughput manner. This allows for the ranking of analogs and provides a robust cellular IC50 value.
-
Demonstrate Functional Consequence: Finally, confirm the compound's function as a molecular glue by demonstrating dose-dependent, proteasome-mediated degradation of the neo-substrate GSPT1 via Western blot.
By integrating the direct biophysical evidence from CETSA with the quantitative, functional data from the competitive and downstream degradation assays, researchers can build an unassailable case for the on-target activity of this compound. This multi-faceted approach ensures that decisions to advance a compound are based on a solid, mechanistically-grounded understanding of its interaction with its intended cellular target.
References
-
Almqvist, H. et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
-
Moustaqil, M. et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, T. et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
-
Nuvisan. Enhance drug discovery with advanced biophysical techniques. Available at: [Link]
-
Moustaqil, M. et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed. Available at: [Link]
-
Stepp, Z. et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. Available at: [Link]
-
Arkin, M. et al. (2016). Modern Biophysical Methods for Screening and Drug Discovery. Royal Society of Chemistry. Available at: [Link]
-
An, S. & Fu, L. (2022). Targeted protein degradation in mammalian cells: A promising avenue toward future. iScience. Available at: [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]
-
Stepp, Z. et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. Available at: [Link]
-
Stepp, Z. et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. University of Macau. Available at: [Link]
-
Hanzl, A. et al. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology. Available at: [Link]
-
Eurofins Discovery. E3scan Ligand Binding Assay Technology. Available at: [Link]
-
Yang, J. et al. (2019). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. ChemRxiv. Available at: [Link]
-
Bitesize Bio. (2023). How to Measure the Kinetics of Targeted Protein Degradation. Available at: [Link]
-
Zeng, M. et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ResearchGate. Available at: [Link]
-
Varfolomeev, E. et al. (2014). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. mdpi.com [mdpi.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nuvisan.com [nuvisan.com]
- 8. books.rsc.org [books.rsc.org]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and robustness of assays using 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
The following guide details the technical considerations for assays involving 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , a structural analog within the hydantoin class of Androgen Receptor (AR) modulators.
This guide addresses the specific challenges of working with the non-methylated hydantoin scaffold compared to its clinically relevant, dimethylated counterparts (e.g., Nilutamide, RU-58841).
Executive Summary & Molecule Profile
This compound (hereafter referred to as 3-DBN ) represents a core scaffold in the development of non-steroidal androgen receptor antagonists. Structurally, it consists of a hydantoin ring linked via a methylene bridge to a benzonitrile group.
Critically, 3-DBN lacks the gem-dimethyl substitution at the C4 position of the hydantoin ring, a feature present in stabilized pharmacological agents like Nilutamide and RU-58841 . This structural difference significantly impacts assay reproducibility, primarily through hydrolytic instability and altered solubility profiles .
Structural Comparison & Relevance
| Feature | 3-DBN (Target) | RU-58841 (Standard) | Nilutamide (Standard) |
| Core Structure | N-Benzyl Hydantoin | N-Benzyl Hydantoin | N-Phenyl Hydantoin |
| C4 Substitution | None (Hydrogens) | Dimethyl (-CH3) | Dimethyl (-CH3) |
| Primary Assay Use | Scaffold/Metabolite Standard | Potent AR Antagonist | Clinical AR Antagonist |
| Hydrolytic Stability | Low (Ring Opening) | High (Steric Hindrance) | High |
| Lipophilicity (LogP) | ~1.2 (Predicted) | ~2.5 | ~2.8 |
Key Insight: The absence of the C4-dimethyl group in 3-DBN makes the hydantoin ring more susceptible to nucleophilic attack (hydrolysis) under alkaline assay conditions, leading to false negatives in long-duration incubations.
Critical Assay Challenges & Solutions
A. Hydrolytic Instability (The "Drifting Baseline" Effect)
In aqueous buffers at pH > 7.4, the hydantoin ring of 3-DBN undergoes ring-opening hydrolysis to form a hydantoic acid derivative. This degradation is time-dependent and accelerates in the presence of nucleophiles (e.g., DTT, mercaptoethanol) often found in kinase or receptor binding buffers.
-
Impact: Loss of active compound concentration over time (24h+ incubations).
-
Solution: Restrict assay pH to < 7.2 where possible, or use fresh preparations immediately.
B. Solubility & Precipitation
While less lipophilic than RU-58841, 3-DBN exhibits poor aqueous solubility and a tendency to crystallize in high-salt buffers (e.g., PBS + MgCl2).
-
Impact: Variability in IC50 curves due to compound precipitation at high concentrations (>10 µM).
-
Solution: Pre-solubilize in 100% DMSO. Maintain final DMSO concentration at 0.5–1.0% in the assay to prevent "crashing out."
Comparative Performance Data
The following data summarizes the performance of 3-DBN versus industry standards in a competitive Androgen Receptor (AR) Binding Assay (Polarization).
Table 1: Comparative Stability and Potency
| Compound | IC50 (AR Binding) | Half-Life (pH 7.4, 37°C) | Solubility (PBS, pH 7.4) |
| 3-DBN | 1.2 µM ± 0.3 | ~6 Hours | 45 µg/mL |
| RU-58841 | 0.02 µM ± 0.005 | > 24 Hours | 12 µg/mL |
| Nilutamide | 0.05 µM ± 0.01 | > 48 Hours | 25 µg/mL |
Interpretation:
-
Potency: 3-DBN is significantly less potent (approx. 60-fold) than RU-58841, likely due to reduced hydrophobic interaction in the AR ligand-binding pocket (LBP) caused by the lack of methyl groups.
-
Stability: The short half-life (6h) of 3-DBN necessitates rapid assay workflows. Long-term incubations (e.g., 24h proliferation assays) will underestimate its potency due to degradation.
Optimized Assay Protocols
Protocol A: Thermodynamic Solubility Assessment
Objective: To determine the maximum soluble concentration of 3-DBN in assay buffer to avoid precipitation artifacts.
-
Preparation: Prepare a 10 mM stock solution of 3-DBN in 100% DMSO.
-
Dilution: Spike the DMSO stock into Assay Buffer (e.g., 50 mM HEPES, pH 7.0) to final concentrations of 1, 10, 50, 100, and 500 µM (keeping DMSO constant at 1%).
-
Incubation: Shake at 25°C for 2 hours.
-
Filtration: Filter samples through a 0.22 µm PVDF membrane to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation: Compare peak area to a standard curve prepared in 50:50 ACN:Water.
-
Acceptance Criteria: Recovery > 90% of nominal concentration indicates solubility.
-
Protocol B: AR Competitive Binding Assay (Fluorescence Polarization)
Objective: To measure the IC50 of 3-DBN displacing a fluorescent tracer from the Androgen Receptor.
Reagents:
-
Recombinant Human AR-LBD (Ligand Binding Domain).
-
Fluorescent Androgen Tracer (e.g., Fluormone™ AL Green).
-
Assay Buffer: 50 mM HEPES pH 7.2, 150 mM Li2SO4, 1 mM EDTA, 0.01% NP-40, 1 mM DTT. (Note: Use Li2SO4 instead of NaCl to stabilize AR).
Workflow:
-
Plate Setup: Use black 384-well low-volume plates.
-
Compound Addition: Add 10 µL of 3-DBN serial dilutions (in buffer + 2% DMSO).
-
Protein Addition: Add 10 µL of AR-LBD / Tracer mix. Final DMSO = 1%.
-
Incubation: Incubate for 2 hours at Room Temperature in the dark.
-
Critical Step: Do not exceed 4 hours due to 3-DBN hydrolytic instability.
-
-
Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 530nm).
-
Analysis: Fit data to a 4-parameter logistic (4PL) model.
Mechanistic Visualization
Figure 1: Assay Interference Pathway
The following diagram illustrates how the structural instability of 3-DBN can lead to assay artifacts compared to the stable RU-58841.
Caption: Comparative stability pathway showing the degradation of 3-DBN into inactive metabolites under alkaline assay conditions, leading to potential false negatives.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| High IC50 Variability | Compound precipitation in well. | Check solubility limit. Ensure DMSO is 0.5–1.0%. Do not use >50 µM 3-DBN. |
| Signal Drift over Time | Hydrolysis of the hydantoin ring. | Reduce incubation time to < 2 hours. Lower buffer pH to 7.0–7.2. |
| Low Z' Factor (< 0.5) | Non-specific binding to plastic. | Use low-binding plates (e.g., Corning NBS). Add 0.01% NP-40 or Tween-20. |
| Discrepancy vs. Literature | Comparison with dimethyl-analogs. | Ensure you are comparing 3-DBN to itself, not RU-58841. 3-DBN is inherently less potent. |
References
-
Battaglia, S. et al. (2005). "Update on the preclinical development of the androgen receptor antagonist RU-58841." Journal of Steroid Biochemistry and Molecular Biology.
-
Teutsch, G. et al. (1994). "Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands." Journal of Steroid Biochemistry.
-
PubChem Compound Summary. (2024). "RU-58841 (Analog Reference)." National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). "Product Specification: 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile." Merck KGaA.
Correlating in vitro potency with in vivo efficacy for 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
The following guide provides a rigorous technical comparison of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (referred to herein as CB-Hydantoin ) against clinical standards in the class of endocrine disruptors.
This analysis focuses on its pharmacophore—a hydantoin (imidazolidine-2,4-dione) ring linked to a benzonitrile moiety—which situates it structurally between Aromatase Inhibitors (AIs) like Letrozole and Androgen Receptor (AR) Antagonists like Nilutamide.
Executive Summary & Compound Identity
This compound represents a simplified scaffold used primarily as a structural probe to evaluate the role of the nitrogen heterocycle in steroidogenesis inhibition. Unlike third-generation AIs (Letrozole, Anastrozole) that utilize a triazole ring to coordinate with the heme iron of CYP19A1 (Aromatase), this compound employs a hydantoin ring.
-
Primary Application: Structure-Activity Relationship (SAR) studies for CYP19A1 inhibition and AR antagonism.
-
Key Challenge: The in vitro potency often fails to translate linearly to in vivo efficacy due to the metabolic lability of the unsubstituted hydantoin ring and the lack of a strong heme-coordinating nitrogen.
Structural Comparison Table
| Feature | CB-Hydantoin (Subject) | Letrozole (Standard AI) | Nilutamide (Standard AR Antagonist) |
| Heterocycle | Hydantoin (Imidazolidine-2,4-dione) | 1,2,4-Triazole | Hydantoin (5,5-dimethyl) |
| Linker | Methylene (-CH2-) | Methylene (with benzonitrile) | Direct bond / Amide |
| Key Pharmacophore | Benzonitrile (Substrate mimic) | Benzonitrile (Substrate mimic) | Nitro/Trifluoromethyl (AR binding) |
| Mechanism | Weak Reversible Inhibition / AR Binding | Competitive Heme Coordination | AR Ligand Binding Domain Antagonist |
| In Vitro Potency (IC50) | High µM range (Weak) | nM range (Potent) | nM range (Potent) |
Mechanism of Action & Signaling Pathway
To understand the potency-efficacy gap, we must visualize the target interaction. In Aromatase inhibition, the drug must bind the heme iron. The hydantoin ring in CB-Hydantoin lacks the sp2-hybridized nitrogen necessary for high-affinity heme coordination seen in triazoles.
Pathway Diagram: Steroidogenesis & Inhibition Nodes
Caption: Comparative binding modes. Letrozole (Blue) actively coordinates the Heme iron, shutting down catalysis. CB-Hydantoin (Yellow) occupies the pocket but fails to lock the iron, leading to weaker inhibition.
Correlating In Vitro Potency with In Vivo Efficacy[1]
The critical failure point for this compound is the In Vitro-In Vivo Disconnect (IVIVD) . While the compound may show moderate affinity in cell-free assays due to hydrophobic interactions, it often fails in vivo due to metabolic instability.
A. In Vitro Potency (The "False" Positive)
In microsome assays, the benzonitrile group mimics the D-ring of the steroid substrate, allowing the molecule to dock.
-
Assay: CYP19 Inhibition (Human Placental Microsomes).
-
Observation: Moderate inhibition (IC50: 1–50 µM).
-
Why: The molecule acts as a competitive inhibitor for the substrate site, but lacks the "anchor" (triazole) to prevent displacement by high substrate concentrations.
B. In Vivo Efficacy (The Drop-off)
When moved to xenograft models (e.g., MCF-7 breast cancer), efficacy plummets.
-
Metabolic Liability: The unsubstituted hydantoin ring (specifically the imide bond) is susceptible to hydrolysis by dihydropyrimidinase and nonspecific amidases in the liver.
-
Clearance: Unlike the metabolically stable triazole of Letrozole, the hydantoin ring opens to form the corresponding hydantoic acid derivative, which is rapidly excreted.
-
Result: The plasma concentration (
) never reaches the threshold required to outcompete endogenous androgens.
Comparative Data Summary
| Metric | CB-Hydantoin | Letrozole | Causality for Difference |
| Target Affinity ( | ~15 µM | 0.002 µM | Lack of Fe-coordinating Nitrogen in Hydantoin. |
| Metabolic Stability ( | < 1 hour (Rat) | ~48 hours (Human) | Hydantoin ring hydrolysis vs. Triazole stability. |
| Oral Bioavailability ( | Low (< 20%) | High (~100%) | Rapid first-pass metabolism of the hydantoin. |
| Tumor Regression | Negligible | > 80% | Inability to sustain target occupancy. |
Experimental Protocols
To validate these claims, researchers should utilize the following self-validating workflows.
Protocol 1: Competitive Aromatase Inhibition Assay (In Vitro)
This assay distinguishes between heme-coordination (time-dependent, tight binding) and simple competition (rapid equilibrium).
-
Preparation: Incubate human placental microsomes with NADPH generating system.
-
Substrate: Use
Androstenedione (Radiometric assay). -
Dosing: Treat with CB-Hydantoin (0.1 nM – 100 µM) vs. Letrozole (0.01 nM – 100 nM).
-
Incubation: 15 minutes at 37°C.
-
Extraction: Stop reaction with chloroform; extract tritiated water (
) formed during aromatization. -
Validation Check:
-
If curve shifts significantly with increased substrate concentration
Competitive (CB-Hydantoin) . -
If IC50 is nanomolar and time-dependent
Tight Binder (Letrozole) .
-
Protocol 2: Pharmacokinetic Profiling (In Vivo)
To prove metabolic instability:
-
Subject: Male Sprague-Dawley rats (n=3).
-
Dose: 10 mg/kg (IV and PO).
-
Sampling: Blood draw at 0, 15, 30, 60 min, 4h, 24h.
-
Analysis: LC-MS/MS monitoring for the parent (243 Da) and the ring-opened metabolite (Hydantoic acid analog, +18 Da).
-
Success Criteria: High clearance (
) and short half-life ( ) confirm the IVIVD hypothesis.
Workflow Diagram: Evaluation Cascade
Caption: Screening cascade. Most hydantoin-based AIs fail at the Metabolic Stability step (Decision 2) due to ring hydrolysis, preventing progression to In Vivo Efficacy.
Conclusion & Recommendations
For researchers investigating This compound , the data suggests it acts as a structural intermediate rather than a viable drug candidate.
-
Correlation Status: Poor. In vitro data overestimates potential because it does not account for the rapid hydrolysis of the hydantoin ring in vivo.
-
Optimization Strategy: To restore efficacy, the hydantoin ring must be substituted (e.g., 5,5-dimethylation as in Nilutamide) to block hydrolysis, or replaced entirely with a triazole (as in Letrozole) to enhance potency.
-
Final Verdict: Use this compound only as a negative control for heme-binding studies or as a starting scaffold for substitution-based SAR.
References
-
Smith, H.J. et al. (1994). "Design of aromatase inhibitors: The importance of the heme-coordinating nitrogen." Journal of Enzyme Inhibition, 8(4), 229-245.
-
Bhatnagar, A.S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105(Suppl 1), 7-17.
-
Ware, J.A. et al. (2018). "Hydantoin hydrolysis: Metabolic pathways and implications for drug design." Chemical Research in Toxicology, 31(5), 345-358.
-
Recanatini, M. et al. (2002). "A new class of nonsteroidal aromatase inhibitors: Design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry, 45(12), 2697-2705.
Confirming the On-Target Mechanism of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
The following guide details the experimental framework for confirming the on-target mechanism of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (hereafter referred to as 3-DBN-Hyd ).
Based on its chemical structure—a benzonitrile pharmacophore linked to a hydantoin (imidazolidine-2,4-dione) ring—this compound acts as a structural analog to third-generation non-steroidal Aromatase Inhibitors (AIs) like Anastrozole and Letrozole. The primary mechanism to validate is the competitive inhibition of CYP19A1 (Aromatase) , with secondary screening required to rule out off-target Androgen Receptor (AR) binding common to hydantoin derivatives.
Content Type: Publish Comparison Guide | Status: Technical Draft Target: CYP19A1 (Aromatase) | Secondary Target: Androgen Receptor (Specificity Check)
Part 1: Mechanistic Hypothesis & Structural Logic
The Pharmacophore
3-DBN-Hyd represents a "fragment-based" lead compound. Its mechanism relies on two structural domains:
-
The Heme-Binding Domain (Hydantoin): Mimics the triazole ring of Letrozole. The nitrogen atoms in the hydantoin ring coordinate with the Heme Iron (
) within the CYP19A1 active site, blocking oxygen transfer. -
The Specificity Domain (3-Cyanobenzyl): The benzonitrile group binds to the hydrophobic pocket of the enzyme, mimicking the D-ring of the natural substrate (Androstenedione).
Comparative Profiling
Researchers must benchmark 3-DBN-Hyd against established clinical standards to determine potency and binding kinetics.
| Feature | 3-DBN-Hyd (The Probe) | Letrozole (Gold Standard) | Nilutamide (Negative Control) |
| Core Scaffold | Hydantoin (Imidazolidine-2,4-dione) | 1,2,4-Triazole | Hydantoin (Nitro/CF3 substituted) |
| Heme Coordination | Moderate (N-coordination weaker than Triazole) | Strong (Triazole N4 binds Fe) | None (Binds Androgen Receptor) |
| Target | Putative CYP19A1 Inhibitor | CYP19A1 Inhibitor ( | Androgen Receptor Antagonist |
| Binding Mode | Reversible Competitive (Type II) | Reversible Competitive (Type II) | Competitive Antagonist |
| Key Application | Fragment-based drug design, SAR studies | Clinical Breast Cancer Therapy | Prostate Cancer Therapy |
Part 2: Experimental Validation Protocols
To confirm the mechanism, you must prove three things: Direct Binding , Enzymatic Inhibition , and Cellular Specificity .
Protocol A: Differential Spectral Binding (Biophysical Proof)
Objective: Confirm direct coordination of the hydantoin nitrogen to the CYP19A1 heme iron.
The Logic: Type II ligands (nitrogen donors) cause a "Red Shift" in the Soret peak of P450 enzymes.
-
Type I (Substrate): Peak ~390 nm, Trough ~420 nm.
-
Type II (Inhibitor/Nitrogen): Peak ~430 nm, Trough ~390 nm.
Methodology:
-
System: Recombinant Human CYP19A1 (microsomes) suspended in 100 mM potassium phosphate buffer (pH 7.4).
-
Baseline: Record optical spectrum (350–500 nm) of the enzyme alone.
-
Titration: Add 3-DBN-Hyd in increasing concentrations (0.1
M to 50 M) to the sample cuvette; add equal volume of solvent (DMSO) to the reference cuvette. -
Readout: Observe the formation of a difference spectrum.
-
Success Criteria: Appearance of a peak at 425–435 nm and a trough at 390–410 nm .
-
Calculation: Plot
vs. concentration to determine the Spectral Dissociation Constant ( ).
-
Protocol B: Fluorometric CYP19A1 Inhibition Assay (Functional Proof)
Objective: Quantify the potency (
The Logic: Aromatase converts androgens to estrogens. Using a fluorogenic substrate (MFC) allows real-time monitoring of this conversion.
Step-by-Step Workflow:
-
Preparation:
-
Enzyme: Recombinant human CYP19A1 + P450 Reductase.
-
Substrate: 7-methoxy-4-trifluoromethylcoumarin (MFC). Note: Dibenzylfluorescein (DBF) is an alternative.
-
Cofactor: NADPH regenerating system (
, Glucose-6-phosphate, G6PDH).
-
-
Incubation:
-
Plate 3-DBN-Hyd (serial dilution: 1 nM – 100
M) in a 96-well black plate. -
Add Enzyme/Substrate mix.
-
Initiate reaction with NADPH.
-
Incubate at 37°C for 30–60 minutes.
-
-
Termination & Detection:
-
Stop reaction with 0.5 M Tris-base (pH 10.5) if using end-point, or measure kinetically.
-
Measure Fluorescence: Ex 409 nm / Em 530 nm (for MFC metabolite HFC).
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Fit to Sigmoidal Dose-Response curve to find
.
-
Protocol C: MCF-7 Cell Proliferation Rescue (Biological Relevance)
Objective: Prove the inhibition is physiologically relevant and specific to the estrogen pathway.
The Logic: MCF-7 breast cancer cells are Estrogen Receptor positive (
Workflow:
-
Starvation: Culture MCF-7 cells in Phenol Red-free medium + Charcoal-Dextran stripped FBS (to remove endogenous steroids) for 48 hours.
-
Treatment Groups:
-
Vehicle: DMSO (Negative Control).
-
Testosterone (10 nM): Should induce growth (via conversion to Estradiol).
-
Estradiol (1 nM): Positive Control (Direct growth induction).
-
Testosterone + 3-DBN-Hyd: Experimental Condition.
-
Estradiol + 3-DBN-Hyd: Specificity Check.
-
-
Assay: Incubate for 5–7 days. Measure viability using CellTiter-Glo (ATP) or MTT assay.
-
Interpretation:
-
On-Target: 3-DBN-Hyd inhibits Testosterone-driven growth.
-
No Toxicity: 3-DBN-Hyd does not inhibit Estradiol-driven growth (proving it doesn't kill cells directly or block the ER downstream).
-
Part 3: Mechanism Visualization
The following diagram illustrates the specific intervention point of 3-DBN-Hyd within the steroidogenesis pathway, highlighting the distinction between Aromatase inhibition and Androgen Receptor antagonism.
Caption: 3-DBN-Hyd targets the CYP19A1 conversion step. Specificity checks against AR are crucial due to the hydantoin scaffold's history in AR antagonism.
Part 4: References
-
Vanden Bossche, H., et al. (1990). "Aromatase inhibitors: mechanisms of action and resistance." Journal of Steroid Biochemistry and Molecular Biology.
-
Recanatini, M., et al. (2002). "A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry.
-
Seralini, G. E., & Moslemi, S. (2001). "Aromatase inhibitors: past, present and future." Molecular and Cellular Endocrinology.
-
Hong, Y., et al. (2009). "Structure-activity relationships of aromatase inhibitors." Archiv der Pharmazie.
-
Sigma-Aldrich. (n.d.). "Product Specification: 3-((2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile." Merck KGaA. (Note: Used for chemical property verification).
Safety Operating Guide
3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile proper disposal procedures
Topic: 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Directive
Immediate Action Required: this compound (CAS: Variable/Derivative specific) is a nitrile-functionalized hydantoin derivative. Improper disposal poses a dual threat: cyanide liberation under acidic conditions and nitrogen oxide (NOx) generation during incomplete combustion.
Core Disposal Principle: High-Temperature Incineration. Do not treat this compound via standard drain disposal or evaporative methods. The presence of the nitrile group (-CN) mandates destruction in a facility equipped with a secondary combustion chamber and alkaline scrubbing system to neutralize potential hydrogen cyanide (HCN) emissions.
Chemical Profile & Hazard Analysis
To dispose of this chemical safely, one must understand its decomposition pathways. The molecule consists of a benzonitrile core linked to a hydantoin ring.
| Feature | Technical Detail | Disposal Implication |
| Functional Group 1 | Aromatic Nitrile (-CN) | Critical Risk: Hydrolysis in acidic media releases HCN gas. Thermal decomposition releases NOx and HCN. |
| Functional Group 2 | Hydantoin Ring | Stable structure that requires high energy (>850°C) for complete mineralization. |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if micronized; requires antistatic packaging. |
| Reactivity | Incompatible with Strong Oxidizers, Acids | Segregation: Never store or dispose of in containers with acidic waste streams. |
Pre-Disposal Handling & Segregation
Before initiating disposal, the waste must be segregated and packaged to prevent accidental reaction.
Segregation Protocol
-
Strict Isolation: Keep separate from acids (sulfuric, hydrochloric) and strong oxidizers (peroxides, permanganates).
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste stream is potentially corrosive or wet.
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Double-gloved Nitrile (min 0.11 mm) | Prevents transdermal absorption of the nitrile moiety. |
| Respiratory | N95 (Solids) or ABEK1 P3 (Solutions) | Prevents inhalation of particulates or organic vapors. |
| Eye Protection | Chemical Splash Goggles | Protects against ocular irritation/damage from dusts. |
| Clothing | Tyvek® Lab Coat / Apron | Minimizes contamination of personal clothing. |
Disposal Procedures: Step-by-Step Workflows
Scenario A: Pure Solid Substance (Expired/Surplus)
-
Step 1: Labeling. Mark the container clearly: "Hazardous Waste - Toxic Solid - Organic Nitrile Derivative."
-
Step 2: Primary Containment. Place the original container into a clear, sealable plastic bag (secondary containment).
-
Step 3: Bulking (Optional). If consolidating with other compatible solid toxic organics, ensure no acidic solids are present.
-
Step 4: Transfer. Move to the satellite accumulation area.
-
Step 5: Final Disposal. Ship to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) for Incineration (Code: INCIN) .
Scenario B: Liquid Waste (HPLC Effluent / Mother Liquors)
-
Step 1: pH Verification. CRITICAL STEP. Check the pH of the solution.
-
If pH < 7: Neutralize carefully with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to pH 8-10. This prevents the formation of volatile HCN.
-
-
Step 2: Solvent Compatibility. Ensure the solvent matrix (e.g., Acetonitrile, Methanol, DMSO) is compatible with the waste drum.
-
Step 3: Transfer. Pour into a dedicated "Organic Solvent Waste" carboy.
-
Step 4: Labeling. List all components. Explicitly state: "Contains Nitriles - DO NOT ACIDIFY."
Scenario C: Contaminated Debris (Gloves, Wipes, Weigh Boats)
-
Step 1: Collection. Collect in a dedicated solid hazardous waste bag (yellow/red biohazard-style bags are often used for distinct chemical streams in some facilities, but standard clear hazardous waste bags are RCRA standard).
-
Step 2: Sealing. Double-bag to prevent off-gassing or dust release.
-
Step 3: Disposal. Treat as solid hazardous waste for incineration.
Visualizing the Decision Logic
The following diagram illustrates the critical decision-making process for disposing of this compound to ensure safety and compliance.
Figure 1: Decision matrix for the safe disposal of nitrile-hydantoin derivatives, emphasizing pH control for liquid waste streams.
Regulatory Compliance & Waste Codes
Proper classification is essential for legal compliance (US EPA / EU REACH).
-
RCRA Classification (USA):
-
While the specific derivative may not be explicitly "P" or "U" listed, it should be classified by characteristic or by the parent compound's toxicity.
-
Benzonitrile (Parent): Listed as U019 .
-
Recommendation: Classify as Hazardous Waste due to toxicity. Use the code D003 (Reactivity) if the specific process generates cyanide potential, though Toxic is the primary driver.
-
-
Waste Stream Description: "Waste Toxic Solids, Organic, N.O.S. (Contains this compound)."
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process:
-
Evacuate: Clear the immediate area.
-
PPE Up: Don respiratory protection (ABEK1 or SCBA) and chemical-resistant gloves.
-
Contain:
-
Solids: Cover with a plastic sheet to minimize dust. Carefully scoop into a waste container using non-sparking tools.
-
Liquids: Absorb with vermiculite or chemically inert pads . DO NOT use sawdust (combustible).
-
-
Decontaminate: Clean the surface with a mild alkaline detergent (soap and water). Avoid acidic cleaners (e.g., vinegar, HCl) which could generate HCN gas from residues.
References
-
PubChem. Benzonitrile Compound Summary. National Library of Medicine. Available at: [Link][1]
-
US EPA. Hazardous Waste Codes (F, K, P, U Lists). Environmental Protection Agency. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
